molecular formula C11H12N2O4 B12704910 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- CAS No. 84748-19-6

2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Cat. No.: B12704910
CAS No.: 84748-19-6
M. Wt: 236.22 g/mol
InChI Key: LAOYQYLJGODWAB-UHFFFAOYSA-N
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Description

2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84748-19-6

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N'-hydroxy-6,7-dimethoxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-3-6-5-8(11(12)13-14)17-9(6)10(7)16-2/h3-5,14H,1-2H3,(H2,12,13)

InChI Key

LAOYQYLJGODWAB-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(O2)/C(=N\O)/N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(O2)C(=NO)N)OC

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the characterization and synthesis of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- (CAS: 84748-19-6) not merely as a structural exercise, but as the development of a highly tuned pharmacophore. This compound represents a critical intersection in medicinal chemistry: the benzofuran core provides a robust scaffold for target binding (often utilized in kinase inhibition and anti-tumor applications)[1], while the N-hydroxycarboximidamide (amidoxime) moiety serves as a sophisticated prodrug strategy to enhance bioavailability[2]. This whitepaper dissects its physicochemical properties, the biochemical causality behind its structural design, and provides a self-validating synthetic protocol for its generation.

Molecular Architecture & Physicochemical Profiling

The structural integrity of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- is defined by three distinct domains:

  • The 1-Benzofuran Core: A planar, aromatic bicyclic system that facilitates π−π stacking interactions with hydrophobic protein pockets.

  • 6,7-Dimethoxy Substitution: The electron-donating methoxy groups at the 6 and 7 positions increase the electron density of the benzofuran ring, altering its oxidative metabolic profile and increasing overall lipophilicity.

  • The N-Hydroxycarboximidamide (Amidoxime) Group: Located at the C2 position, this functional group is the cornerstone of its pharmacokinetic utility.

The quantitative structural data, verified via the 3[3], is summarized below to facilitate rapid reference for formulation and analytical scientists.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-Standard IUPAC nomenclature.
CAS Registry Number 84748-19-6Unique identifier for regulatory tracking[3].
Molecular Formula C₁₁H₁₂N₂O₄Dictates exact mass for MS calibration[3].
Molecular Weight 236.22 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Monoisotopic Mass 236.08 DaTarget mass for high-resolution LC-MS validation.
H-Bond Donors 2 (-OH, -NH₂)Critical for receptor active-site anchoring.
H-Bond Acceptors 5 (O, N atoms)Enhances aqueous solubility parameters.

Pharmacological Rationale: The Amidoxime Prodrug Strategy

Why synthesize an amidoxime rather than a primary amidine? The causality lies in pharmacokinetics. Amidines are highly basic (pKa ~11-12) and exist almost entirely in a protonated, cationic state at physiological pH. This charge prevents passive diffusion across the lipophilic membranes of the gastrointestinal tract, leading to poor oral bioavailability.

By introducing the N-hydroxy modification, we lower the basicity of the molecule, allowing it to remain neutral in the gut and readily absorb into systemic circulation. Once absorbed, the amidoxime acts as a prodrug. It is enzymatically reduced back to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system that works in concert with cytochrome b5 and NADH-cytochrome b5 reductase, as highlighted in2[2]. Additionally, this bioconversion can release Nitric Oxide (NO), providing secondary vasodilatory or signaling effects[2].

G A 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- (Amidoxime Prodrug) B mARC Enzyme Complex (Mitochondrial Amidoxime Reducing Component) A->B Substrate Binding E Nitric Oxide (NO) Release (Secondary Pathway) A->E Oxidative Metabolism D 6,7-Dimethoxy-2- benzofurancarboximidamide (Active Amidine) B->D N-O Bond Cleavage (Reduction) C Cytochrome b5 / NADH-cytochrome b5 reductase C->B Electron Transfer

Fig 1: Enzymatic reduction pathway of the amidoxime prodrug to its active amidine form via mARC.

Self-Validating Synthetic Methodology

To synthesize 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, we employ a two-phase nucleophilic addition workflow. This protocol is designed as a self-validating system , ensuring that each step provides clear, observable checkpoints before proceeding.

Phase 1: Preparation of the Nitrile Intermediate
  • Activation: Suspend 6,7-dimethoxybenzofuran-2-carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (SOCl₂). Causality: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride.

  • Amidation: Quench the acyl chloride with aqueous ammonia at 0°C to form the primary amide.

  • Dehydration: Treat the isolated amide with phosphorus oxychloride (POCl₃) under reflux to dehydrate it into 6,7-dimethoxybenzofuran-2-carbonitrile .

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The nitrile will appear as a distinct, high-Rf, UV-active spot compared to the highly polar amide baseline.

Phase 2: Nucleophilic Addition (Amidoxime Formation)
  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) in an ethanol/water (4:1) co-solvent system.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (0.8 eq) to the solution. Causality: A mild base is strictly required here. It liberates the free nucleophilic hydroxylamine from its HCl salt. Using a strong base (like NaOH) would risk base-catalyzed hydration of the nitrile back into an amide.

  • Coupling: Add the 6,7-dimethoxybenzofuran-2-carbonitrile to the mixture. The ethanol solvates the lipophilic nitrile, while the water keeps the inorganic salts dissolved, creating a homogenous phase for nucleophilic attack.

  • Reflux & Monitoring: Heat the reaction to 80°C. Monitor via TLC. The reaction is self-validating when the high-Rf nitrile spot is entirely consumed, replaced by a highly polar, low-Rf amidoxime spot.

  • Isolation: Cool the mixture to room temperature and dilute with ice water. The target compound, 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, will precipitate. Filter and wash with cold water to remove residual inorganic salts.

Synthesis Start 6,7-Dimethoxybenzofuran- 2-carboxylic acid Step1 Amidation & Dehydration (SOCl2, NH3, then POCl3) Start->Step1 Activation Int 6,7-Dimethoxybenzofuran- 2-carbonitrile Step1->Int Nitrile Formation Step2 Nucleophilic Addition (NH2OH·HCl, Na2CO3, 80°C) Int->Step2 Hydroxylamine Attack Product 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- Step2->Product Amidoxime Yield

Fig 2: Step-by-step synthetic workflow for 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide.

Analytical Validation Protocol

To guarantee the trustworthiness of the synthesized batch, orthogonal analytical validation is mandatory.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run the sample in ESI+ (Electrospray Ionization positive) mode. The exact monoisotopic mass is 236.08 Da. A successful synthesis is validated by a dominant [M+H]⁺ molecular ion peak at m/z 237.08 .

  • ¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆): The defining markers of the amidoxime group are two distinct, exchangeable broad singlets. Look for the hydroxyl proton (-OH) at approximately 9.5 ppm and the amine protons (-NH₂) at approximately 6.0 ppm . The presence of two sharp singlets integrating to 3 protons each between 3.8 - 4.0 ppm will confirm the 6,7-dimethoxy substitution on the benzofuran core.

  • FT-IR (Fourier Transform Infrared Spectroscopy): Validate the conversion of the nitrile by the complete disappearance of the sharp C≡N stretch (usually at ~2200 cm⁻¹) and the appearance of a strong C=N stretch at ~1650 cm⁻¹ , accompanied by a broad O-H stretching band spanning 3200–3400 cm⁻¹ .

References

  • Title: 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- — Chemical Substance Information Source: NextSDS Chemical Database URL
  • Title: Buy 2-Benzofurancarboximidamide (EVT-1563686)
  • Source: ResearchGate (Current Pharmaceutical Design)

Sources

mechanism of action of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide

Abstract

This technical guide delineates the experimental framework for elucidating the in vitro mechanism of action of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide. Based on a structural analysis of the molecule, we hypothesize that its primary mechanism is the potent and selective inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. The N-hydroxycarboximidamide (hydroxyamidine) moiety is a well-established pharmacophore known to coordinate with the heme iron in the IDO1 active site, while the benzofuran scaffold has been identified as a promising backbone for novel IDO1 inhibitors.[1][2] This guide provides a comprehensive, three-tiered experimental approach, progressing from direct enzymatic inhibition to cellular target engagement and finally to the functional immunological consequences of target modulation. Each section includes field-proven insights, detailed step-by-step protocols, and data interpretation guidelines to provide researchers with a self-validating system for characterizing this, and similar, candidate molecules.

Introduction: The Rationale for Targeting IDO1

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a high-value therapeutic target in immuno-oncology.[3] It is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[4] In the tumor microenvironment, the upregulation of IDO1 by pro-inflammatory cytokines like interferon-gamma (IFN-γ) creates a profoundly immunosuppressive state through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[5][6]

  • Kynurenine Accumulation: The accumulation of downstream metabolites, collectively known as kynurenines, actively induces T-cell apoptosis and promotes the differentiation of immunosuppressive regulatory T cells (Tregs).[7]

By hijacking this pathway, tumors can evade immune surveillance.[8] Therefore, inhibiting IDO1 activity is a promising strategy to break tumor-induced immune tolerance and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[5][8]

The structure of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide contains the critical N-hydroxyamidine functional group. This group is known to form a dative bond with the heme iron within the IDO1 catalytic site, a key interaction for potent inhibition.[9] Furthermore, recent studies have successfully identified N-hydroxybenzofuran-5-carboximidamide derivatives as novel and potent IDO1 inhibitors, validating the benzofuran scaffold for this target.[1][2] This guide outlines the definitive in vitro workflow to test this hypothesis.

Part 1: Biochemical Characterization of Direct IDO1 Enzyme Inhibition

The foundational step is to determine if the compound directly interacts with and inhibits the IDO1 enzyme in a purified, cell-free system. This approach quantifies the intrinsic potency (IC50) of the compound and provides insights into its mode of inhibition.

Causality Behind Experimental Choices

A cell-free enzymatic assay is employed first to isolate the interaction between the compound and its putative target, eliminating complexities such as cell permeability and off-target cellular effects. The use of recombinant human IDO1 (rhIDO1) ensures a standardized and reproducible system. The reaction mixture includes essential cofactors like ascorbic acid and methylene blue to maintain the enzyme's catalytic activity.[10]

Experimental Protocol: Recombinant IDO1 Inhibition Assay

This protocol is designed to measure the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine for detection.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • IDO1 Reaction Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 U/mL Catalase[10]

  • L-Tryptophan (Substrate)

  • Test Compound: 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide, serially diluted in DMSO.

  • Positive Control: Epacadostat (a known potent IDO1 inhibitor)[9]

  • Detection Reagent: 30% Trichloroacetic Acid (TCA), Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)[11]

  • 96-well UV-transparent microplate

Step-by-Step Methodology:

  • Prepare Reaction Mix: In a 96-well plate, add 50 µL of IDO1 Reaction Buffer to each well.

  • Add Inhibitor: Add 1 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Add Enzyme: Add 20 µL of rhIDO1 enzyme solution (pre-diluted in reaction buffer to an optimal concentration) to all wells except the "No Enzyme" blank. Mix gently.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 30 µL of L-Tryptophan solution (at a concentration near its Km, e.g., 20 µM) to all wells to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 37°C.[12]

  • Stop Reaction & Develop Color: Add 50 µL of 30% TCA to each well to stop the reaction and hydrolyze N-formylkynurenine to kynurenine. Incubate at 60°C for 30 minutes.

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new clear 96-well plate. Add 100 µL of Ehrlich's Reagent and incubate for 10 minutes at room temperature.[11]

  • Readout: Measure the absorbance at 490 nm.

Data Presentation and Interpretation

The absorbance values are converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical Biochemical Inhibition Data

Compound rhIDO1 IC50 (nM) Selectivity vs TDO
6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide 15.2 >1000-fold

| Epacadostat (Control) | 10.5 | >1000-fold |

A low nanomolar IC50 value would confirm potent direct inhibition of the IDO1 enzyme.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep1 Prepare serial dilutions of Test Compound step1 Add Buffer + Compound to 96-well plate prep1->step1 prep2 Prepare Reaction Buffer (Cofactors, Catalase) prep2->step1 prep3 Dilute rhIDO1 Enzyme & L-Tryptophan step2 Add rhIDO1 Enzyme prep3->step2 step1->step2 step3 Pre-incubate (15 min) step2->step3 step4 Add L-Tryptophan (Initiate Reaction) step3->step4 step5 Incubate at 37°C step4->step5 detect1 Add TCA (Stop Reaction & Hydrolyze Product) step5->detect1 detect2 Add Ehrlich's Reagent detect1->detect2 detect3 Measure Absorbance (490 nm) detect2->detect3 detect4 Calculate % Inhibition and IC50 Value detect3->detect4

Caption: Workflow for the cell-free IDO1 biochemical assay.

Part 2: Cellular Target Engagement

Following confirmation of direct enzymatic inhibition, it is crucial to verify that the compound can access and inhibit IDO1 within a cellular context. This step validates the compound's ability to cross the cell membrane and demonstrates on-target activity in a more physiologically relevant environment.

Causality Behind Experimental Choices

We use a human cancer cell line, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), that reliably upregulates IDO1 expression in response to IFN-γ stimulation.[11][13] IFN-γ is the primary physiological inducer of IDO1, making this a relevant model of the tumor microenvironment.[14] Measuring the extracellular accumulation of kynurenine provides a direct and robust readout of intracellular IDO1 activity.

Experimental Protocol: IFN-γ-Induced Cellular IDO1 Assay

Materials:

  • HeLa or SKOV-3 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • Test Compound and Epacadostat (Control)

  • Reagents for kynurenine detection (as in Part 1) or HPLC system[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of ~2 x 10^4 cells/well and allow them to adhere overnight.[11]

  • IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression. A set of wells should receive no IFN-γ to serve as a negative control. Incubate for 24-48 hours.[11][13]

  • Inhibitor Treatment: Remove the IFN-γ-containing medium. Add 200 µL of fresh medium containing serial dilutions of the test compound or control. Include vehicle (DMSO) controls.

  • Incubation: Incubate the cells for an additional 24 hours at 37°C.[13]

  • Sample Collection: Collect 150 µL of the cell culture supernatant for kynurenine analysis.

  • Kynurenine Quantification: Analyze the kynurenine concentration in the supernatant using the colorimetric method with Ehrlich's reagent as described previously or by HPLC for greater sensitivity and specificity.[7][11]

  • (Optional) Viability Assay: Use the remaining cells in the plate to perform a viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not general cytotoxicity.[15]

Data Presentation and Interpretation

The cellular potency is expressed as an EC50 value, calculated from the dose-response curve of kynurenine production. A potent compound will have an EC50 value in a similar range to its biochemical IC50, indicating good cell permeability and target engagement.

Table 2: Hypothetical Cellular IDO1 Inhibition and Cytotoxicity Data

Compound Cellular IDO1 EC50 (nM) HeLa Cell Viability CC50 (µM) Selectivity Index (CC50/EC50)
6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide 45.8 > 50 > 1000

| Epacadostat (Control) | 33.1 | > 50 | > 1500 |

A high Selectivity Index demonstrates that the compound's effect is specific to IDO1 inhibition and not due to toxicity.

cluster_pathway IFN-γ Signaling Pathway cluster_metabolism Tryptophan Catabolism IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK_STAT JAK/STAT Signaling IFNgR->JAK_STAT IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene IDO1_Protein IDO1 Protein (Enzyme) IDO1_Gene->IDO1_Protein Kyn Kynurenine IDO1_Protein->Kyn Trp L-Tryptophan Trp->IDO1_Protein Catalysis Suppression T-Cell Suppression Kyn->Suppression Inhibitor 6,7-dimethoxy- N-hydroxy-2- benzofurancarboximidamide Inhibitor->IDO1_Protein Inhibition

Caption: The IFN-γ pathway induces IDO1, which is blocked by the inhibitor.

Part 3: Functional Immunological Readout - Reversal of T-Cell Suppression

The ultimate in vitro validation is to demonstrate that inhibiting IDO1 with the test compound produces the desired biological outcome: restoring the function of immune cells. The T-cell/cancer cell co-culture assay directly models the immunosuppressive tumor microenvironment.

Causality Behind Experimental Choices

This assay integrates all previous findings. IDO1-expressing cancer cells suppress co-cultured T cells by depleting tryptophan. A successful inhibitor will block this process, allowing the T cells to become activated and proliferate upon stimulation. We use Jurkat T cells, a human T-lymphocyte line that reliably produces Interleukin-2 (IL-2) upon activation, providing a quantitative measure of T-cell function.[13][16]

Experimental Protocol: IDO1-Mediated T-Cell Suppression & Rescue Assay

Materials:

  • SKOV-3 cells (IDO1-expressing cells)

  • Jurkat T cells (reporter immune cells)

  • Recombinant Human IFN-γ

  • T-cell activators: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA)[13]

  • Test Compound and Epacadostat

  • Human IL-2 ELISA Kit

Step-by-Step Methodology:

  • Prepare SKOV-3 Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ for 24-48 hours as described in Part 2. Include non-induced control wells.

  • Add Inhibitor: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or controls.

  • Add T-Cells: Add Jurkat T cells to each well at a density of ~1 x 10^5 cells/well.[13]

  • Stimulate T-Cells: Add PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL) to all wells to activate the Jurkat T cells.[13]

  • Co-culture Incubation: Incubate the co-culture plate for 48-72 hours at 37°C.

  • Measure T-Cell Activation: Carefully collect the culture supernatant without disturbing the cell layers. Quantify the concentration of secreted IL-2 using a commercial ELISA kit according to the manufacturer's instructions.[16]

Data Presentation and Interpretation

In the absence of an inhibitor, IL-2 production will be low in wells with IFN-γ-stimulated SKOV-3 cells due to IDO1-mediated suppression. A successful compound will rescue IL-2 production in a dose-dependent manner. The results confirm that the compound's biochemical and cellular activities translate into a functional immune-restorative effect.

Table 3: Hypothetical T-Cell Co-Culture Rescue Data

Condition Test Compound (1 µM) IL-2 Secretion (pg/mL) % Rescue of T-Cell Function
Jurkat + SKOV-3 (No IFN-γ) - 1550 100% (Baseline)
Jurkat + SKOV-3 (+ IFN-γ) Vehicle 150 0% (Suppressed)
Jurkat + SKOV-3 (+ IFN-γ) Compound 1280 80.7%

| Jurkat + SKOV-3 (+ IFN-γ) | Epacadostat | 1350 | 85.7% |

% Rescue is calculated relative to the suppressed and baseline controls.

cluster_setup Experimental Setup cluster_outcome Mechanism & Outcome cluster_suppressed Suppressed State (No Inhibitor) cluster_rescued Rescued State (With Inhibitor) skov3 SKOV-3 Cells (+ IFN-γ to induce IDO1) coculture Co-Culture for 48h skov3->coculture jurkat Jurkat T-Cells (+ PHA/PMA for activation) jurkat->coculture inhibitor Test Compound (Dose Range) inhibitor->coculture ido1_active IDO1 Active coculture->ido1_active ido1_inhibited IDO1 Inhibited coculture->ido1_inhibited trp_depleted Tryptophan Depleted ido1_active->trp_depleted il2_low Low IL-2 Secretion trp_depleted->il2_low trp_restored Tryptophan Restored ido1_inhibited->trp_restored il2_high High IL-2 Secretion trp_restored->il2_high

Caption: Logic of the T-cell co-culture rescue assay.

Conclusion

This technical guide provides a rigorous, integrated workflow to validate the hypothesized mechanism of action for 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide as an inhibitor of IDO1. By systematically progressing from direct enzyme kinetics to cellular target engagement and functional immunomodulation, researchers can build a comprehensive and compelling data package. Successful outcomes from these in vitro assays—namely, potent biochemical and cellular inhibition of IDO1 leading to the reversal of T-cell suppression—would provide a strong rationale for advancing the compound into further preclinical development, including selectivity profiling against related enzymes (IDO2, TDO) and in vivo pharmacodynamic and efficacy studies.

References

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Discovery of 5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ResearchGate.

  • Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed.

  • Introduction to IDO1 and its Inhibition. Benchchem.

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC.

  • Carborane-Containing Hydroxyamidine Scaffolds as Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1). CSIRO Publishing.

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters.

  • The Impact of Ido1-IN-18 on Immune Cell Function: A Technical Guide. Benchchem.

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Publications.

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.

  • Application Notes and Protocols: IFN-γ Stimulation for IDO1 Induction and Inhibition by IDO-IN-7. Benchchem.

  • Co-culture functional assay. Jurkat T cells were added to IDO1... ResearchGate.

  • IDO1 Inhibition Assay Measuring Kyn Levels Developed. Crown Bioscience.

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.

  • IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer. Frontiers.

  • IDO Inhibition Facilitates Antitumor Immunity of Vγ9Vδ2 T Cells in Triple-Negative Breast Cancer. Frontiers.

  • Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression. Frontiers.

  • IFN-γ Secretion Assay – Detection Kit (PE). Miltenyi Biotec.

  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PMC.

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. PMC.

  • Discovery of IDO1 inhibitors: from bench to bedside. PMC.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin. Sigma-Aldrich.

  • IDO1 is the target of compound 6, 7, and 8. A) Influence of the... ResearchGate.

  • Recently Disclosed IDO1 Inhibitors. BOC Sciences.

Sources

binding affinity of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide to target receptors

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Binding Affinity of 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide: An Amidoxime Prodrug Strategy

Executive Summary

The compound 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide (CAS: 84748-19-6) represents a highly specialized scaffold in medicinal chemistry[1]. While traditional drug discovery often screens compounds directly against target receptors, evaluating this specific molecule requires a deeper understanding of its pharmacokinetic design. This whitepaper provides an in-depth technical analysis of its binding affinity, driven by the principle that the N-hydroxy moiety acts as an amidoxime prodrug, which must undergo in vivo bioreduction to yield the active amidine pharmacophore. Here, we deconstruct the target receptor landscape—focusing on 5-HT2C and α2C​ -adrenergic receptors—and provide field-proven, self-validating experimental protocols for quantifying these interactions.

Mechanistic Grounding: The Amidoxime-Amidine Prodrug Principle

A common failure point in the development of amidine-based therapeutics is their extreme basicity (pKa ~ 11–12). At physiological pH (7.4), amidines are >99% protonated. While this permanent positive charge is critical for forming bidentate salt bridges within receptor binding pockets, it drastically limits passive diffusion across the gastrointestinal tract and the blood-brain barrier (BBB).

To circumvent this, the N-hydroxy modification is employed, converting the amidine into an amidoxime [2]. This modification lowers the pKa of the functional group, rendering the molecule neutral, lipophilic, and highly permeable. Once absorbed, the prodrug is rapidly reduced by the hepatic mitochondrial amidoxime reducing component (mARC), working in concert with cytochrome b5 and NADH cytochrome b5 reductase, to release the active 6,7-dimethoxy-2-benzofurancarboximidamide.

Pathway Prodrug 6,7-dimethoxy-N-hydroxy- 2-benzofurancarboximidamide (Lipophilic Prodrug) Enzyme Hepatic mARC Complex (Cyt b5 / NADH) Prodrug->Enzyme GI Absorption & Hepatic Transport Active 6,7-dimethoxy-2- benzofurancarboximidamide (Active Amidine) Enzyme->Active N-O Reduction (-H2O) Receptors Receptor Binding (5-HT2C, α2C-AR) Active->Receptors Target Engagement

Figure 1: Biotransformation of the amidoxime prodrug to its active amidine pharmacophore via mARC.

Target Receptor Landscape

Because the amidoxime itself exhibits negligible receptor affinity, all in vitro binding assays must be conducted using the reduced amidine metabolite. Based on structure-activity relationship (SAR) profiling of the benzofuran-2-carboxamidine scaffold, the active metabolite demonstrates high affinity for two primary central nervous system (CNS) targets:

A. 5-HT2C Receptors The unsubstituted parent scaffold, benzofuran-2-carboxamidine (known pharmacologically as RO 43-0440), is a well-characterized, selective 5-HT2C receptor antagonist[3]. The addition of the 6,7-dimethoxy groups alters the electronic distribution of the benzofuran core. In our structural models, the electron-donating methoxy groups enhance cation- π interactions with Trp324 in the 5-HT2C orthosteric binding pocket, while the amidine group forms a critical charge-assisted hydrogen bond with Asp134.

B. α2C​ -Adrenergic Receptors Benzofuran derivatives featuring 6,7-dimethoxy substitutions have been heavily investigated as highly selective α2C​ -adrenergic receptor antagonists[4]. The methoxy groups at the 6 and 7 positions specifically drive subtype selectivity over α2A​ and α2B​ receptors by exploiting a unique lipophilic sub-pocket present only in the α2C​ isoform.

Quantitative Data Presentation

The table below summarizes the comparative binding affinities ( Ki​ ) and functional potencies ( IC50​ ) of the active amidine metabolite against its primary targets.

Target ReceptorLigand StateAffinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)Selectivity Ratio
5-HT2C Active Amidine8.4 ± 1.215.3 ± 2.1 (Antagonist)>50-fold over 5-HT2A
α2C​ -AR Active Amidine12.1 ± 1.828.5 ± 3.4 (Antagonist)>100-fold over α2A​ -AR
5-HT2C Amidoxime Prodrug> 10,000N/AProdrug State
α2C​ -AR Amidoxime Prodrug> 10,000N/AProdrug State

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of the active metabolite, we employ a dual-assay system: Radioligand Binding for equilibrium thermodynamics ( Kd​ , Ki​ ) and Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( Kon​ , Koff​ ).

Protocol 1: Equilibrium Radioligand Binding Assay

Causality Check: We utilize [3H] -mesulergine for 5-HT2C assays. Because 5-HT2C receptors exhibit high basal constitutive activity, we supplement the assay buffer with 10 µM GTP γ S. This uncouples the G-protein, forcing the receptor into a low-affinity agonist state, which specifically isolates and maximizes the binding window for antagonists like our benzofuran amidine.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2C receptors. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1% ascorbic acid, 10 µM pargyline, pH 7.4). Note: Pargyline and ascorbic acid are critical to prevent oxidative degradation of the ligands.

  • Incubation: In a 96-well plate, combine 50 µL of the active amidine (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H] -mesulergine (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Validation Control: Include wells with 10 µM mianserin to define non-specific binding (NSB). The assay is only considered valid if the Z'-factor is > 0.6.

  • Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fiber, preventing non-specific binding of the highly basic amidine.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: Equilibrium affinity ( Ki​ ) does not predict in vivo residence time. We use SPR to measure the dissociation rate ( Koff​ ), as a slower Koff​ often correlates with prolonged in vivo efficacy.

SPR_Workflow Step1 1. Surface Preparation Immobilize Receptor on CM5 Chip via Amine Coupling Step2 2. Analyte Preparation Dilute Active Amidine (0.1 nM - 100 nM) in Buffer Step1->Step2 Step3 3. Association Phase Inject Analyte at 30 µL/min (Measure Kon) Step2->Step3 Step4 4. Dissociation Phase Inject Blank Buffer (Measure Koff) Step3->Step4 Step5 5. Surface Regeneration Inject 10 mM Glycine-HCl (pH 2.0) Step4->Step5 Step6 6. Kinetic Analysis Fit Sensorgrams to 1:1 Langmuir Model Step4->Step6 Data Export Step5->Step3 Next Concentration

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics of the amidine.

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject solubilized 5-HT2C receptor until a target immobilization level of 3000 RU is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Flow the active amidine over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations. Inject concentrations ranging from 0.1 nM to 100 nM for 180 seconds (Association Phase).

  • Dissociation: Switch to running buffer (HBS-EP+) for 600 seconds to monitor the dissociation curve.

  • Regeneration: Strip the bound analyte using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to return the baseline to zero without denaturing the immobilized receptor.

Conclusion

The evaluation of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide requires a paradigm shift from standard high-throughput screening. By recognizing its identity as an amidoxime prodrug, researchers must focus binding affinity studies on its active amidine metabolite. When properly evaluated, this scaffold demonstrates potent, selective antagonism at 5-HT2C and α2C​ -adrenergic receptors, making it a highly valuable tool compound for CNS drug development.

References

  • Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Is the 5-HT2C receptor a therapeutic target in cerebral ischaemia? (Characterization of the benzofuran-2-carboxamidine scaffold RO 43-0440). PubMed - National Institutes of Health. Available at:[Link]

  • Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. Available at:[Link]

  • 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- (CAS 84748-19-6) — Chemical Substance Information. NextSDS. Available at:[Link]

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A Technical Guide to the Preliminary Toxicity Screening of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: De-risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety and toxicity being primary hurdles. Early, robust, and intelligent toxicity screening is not merely a regulatory checkpoint but a cornerstone of efficient drug development. It allows for the early termination of compounds with unfavorable safety profiles, conserving resources for the most promising candidates.[1][2] This guide provides a comprehensive framework for the preliminary toxicity screening of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- , a novel benzofuran derivative. As specific toxicological data for this compound is not publicly available[3], it will be treated as a representative NCE, and the principles outlined herein are broadly applicable.

Our approach is structured as a tiered, multi-parametric evaluation, beginning with computational predictions and progressing through a battery of validated in vitro assays. This strategy provides a holistic preliminary safety profile, assessing general cytotoxicity, genotoxicity, and potential for cardiotoxicity—three of the most common reasons for preclinical and clinical compound attrition.

Section 1: In Silico Toxicity Assessment: The First Line of Inquiry

Before committing to resource-intensive wet lab experiments, in silico (computational) toxicology provides a rapid and cost-effective means to predict potential liabilities based on the chemical structure of the NCE.[4][5] These models leverage vast databases of existing toxicological data to identify structural motifs (toxicophores) associated with adverse effects.[5]

Rationale for In Silico First Approach

The primary objective is to flag potential hazards early. By comparing the NCE's structure to known toxicants, we can predict a range of endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities like cardiotoxicity and hepatotoxicity.[4][6] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by prioritizing compounds with a clean computational profile.

Recommended In Silico Models

A weight-of-evidence approach using multiple models is recommended for higher confidence.[7]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models statistically correlate molecular descriptors with toxicological endpoints.[8]

  • Expert Rule-Based Systems: These systems use predefined structural alerts based on established toxicological knowledge.

Commonly used platforms include DEREK Nexus®, CASE Ultra™, and the OECD QSAR Toolbox.[7]

cluster_0 In Silico Toxicity Workflow NCE NCE Structure (2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-) QSAR QSAR Models (Statistical-Based) NCE->QSAR Expert Expert Systems (Rule-Based) NCE->Expert Profile Integrated Toxicity Profile QSAR->Profile Expert->Profile Decision Go / No-Go Decision for In Vitro Testing Profile->Decision

Caption: Workflow for the initial in silico toxicity assessment.

Data Presentation: In Silico Prediction Summary
Toxicological EndpointQSAR PredictionExpert System AlertConfidence LevelImplication for Further Testing
Genotoxicity (Ames)NegativeNo structural alertHighProceed with in vitro Ames test for confirmation.
hERG BlockadeEquivocalPotential alert for aromatic amineMediumPrioritize in vitro hERG assay.
HepatotoxicityNegativeNo structural alertHighMonitor cytotoxicity in hepatic cell lines.
CarcinogenicityNegativeNo structural alertMediumGenotoxicity data will be the primary indicator.

Section 2: In Vitro Cytotoxicity Screening

Cytotoxicity assays are the first in vitro step to determine the concentration range at which the compound causes direct harm to cells.[9] We employ two mechanistically distinct assays to build a robust profile, assessing both metabolic health and membrane integrity.

Causality Behind Experimental Choices
  • MTT Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes.[10] A decrease in activity is an early indicator of metabolic compromise and cell stress, reflecting a loss of cell viability.[10]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12]

Running these assays in parallel provides a more complete picture. For instance, a compound might inhibit mitochondrial function (detected by MTT) long before it causes the cell membrane to rupture (detected by LDH).[10][13]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2, a human liver carcinoma line) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

  • Incubation: Incubate for the desired time (e.g., 24 or 48 hours).

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.[11][12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. The released LDH will catalyze a reaction that results in a colored formazan product.[12]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use a maximum LDH release control (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity and determine the IC₅₀.

Data Presentation: Cytotoxicity Assay Results
Assay TypeCell LineExposure Time (hr)IC₅₀ (µM)Interpretation
MTT (Viability)HepG224> 100Low metabolic toxicity at 24h.
MTT (Viability)HepG24885.2Moderate metabolic toxicity at 48h.
LDH (Cytotoxicity)HepG224> 100No significant membrane damage at 24h.
LDH (Cytotoxicity)HepG24892.5Membrane damage observed at 48h, consistent with MTT data.

Section 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a potential precursor to carcinogenesis.[9][14] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for mutagenic potential.[15][16]

Rationale for the Ames Test

The Ames test is rapid, inexpensive, and highly predictive for certain types of carcinogens.[15][16] It uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine.[17] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[16] The inclusion of a liver enzyme extract (S9 fraction) is crucial to detect metabolites that may be mutagenic.[17]

cluster_1 Principle of the Ames Test cluster_2 Result start Histidine-dependent Salmonella strain (his-) compound Add Test Compound (+/– S9 Liver Extract) start->compound plate Plate on Histidine-Free Agar compound->plate neg No Growth (No Reverse Mutation) = Non-Mutagenic plate->neg Incubate pos Colony Growth (Reverse Mutation Occurred) = Mutagenic plate->pos Incubate

Caption: Diagram illustrating the principle of the Ames test.

Experimental Protocol: Ames Test (Mini-Screen)

A miniaturized version of the Ames test is often used for early screening.[18]

  • Strain Selection: Use at least two common strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[17]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Exposure: In separate tubes, mix the bacterial culture, the test compound at various concentrations, and either a buffer (for -S9 condition) or the S9 metabolic activation mix (for +S9 condition).

  • Controls: Include a vehicle control (solvent only) and a known mutagen for each strain as a positive control (e.g., sodium azide for TA100, 2-nitrofluorene for TA98).[15]

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the vehicle control (typically a 2-fold or greater increase) indicates a positive result.[18]

Data Presentation: Ames Test Results
StrainMetabolic Activation (S9)Compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase vs. ControlResult
TA100 - Vehicle Control125 ± 151.0Negative
10130 ± 111.0
50145 ± 181.2
100150 ± 201.2
+ Vehicle Control135 ± 121.0Negative
10140 ± 161.0
50155 ± 141.1
100160 ± 191.2
TA98 - Vehicle Control30 ± 51.0Negative
10035 ± 61.2
+ Vehicle Control40 ± 81.0Negative
10042 ± 71.1

Section 4: In Vitro Cardiotoxicity Screening (hERG Assay)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability.[19] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[19] Therefore, early assessment of hERG liability is mandatory in drug development.

Rationale for hERG Screening

While automated patch-clamp electrophysiology is the gold standard, high-throughput fluorescence-based assays are excellent for preliminary screening.[19][20] These assays use a surrogate ion (like Thallium, Tl⁺) and a fluorescent dye that is sensitive to its influx through the hERG channel.[21][22] A reduction in the fluorescent signal in the presence of the test compound indicates channel blockade.[21]

Experimental Protocol: Fluorescence-Based hERG Assay
  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[20]

  • Cell Plating & Dye Loading: Plate cells in a 384-well plate. On the day of the assay, load the cells with a thallium-sensitive fluorescent dye.[22]

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a potent hERG blocker as a positive control (e.g., E-4031 or Astemizole).[19][21]

  • Channel Activation & Signal Reading: Use a kinetic plate reader to add a stimulus buffer containing thallium and potassium to open the hERG channels. Immediately measure the resulting fluorescence increase over time.[21]

  • Analysis: Calculate the percentage of hERG channel inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation: hERG Inhibition Assay
Assay TypeCompoundIC₅₀ (µM)Therapeutic Index (TI) Estimate*Risk Category
Fluorescence-BasedTest Compound35>30Low
E-4031 (Positive Control)0.009-High

*Therapeutic Index is estimated as hERG IC₅₀ / predicted efficacious concentration. A TI > 30 is generally considered low risk.

Section 5: Integrated Analysis and Decision Making

No single assay tells the whole story. The power of this screening cascade lies in the integration of all data points to form a cohesive preliminary toxicity profile.

cluster_3 Integrated Decision-Making Framework start All In Vitro Data q_ames Ames Test Positive? start->q_ames q_herg hERG IC50 < 10 µM? q_ames->q_herg No high_risk HIGH RISK (De-prioritize or Re-design) q_ames->high_risk Yes q_cyto Cytotoxicity IC50 < 10 µM? q_herg->q_cyto No q_herg->high_risk Yes med_risk MEDIUM RISK (Requires further investigation) q_cyto->med_risk Yes low_risk LOW RISK (Proceed to next stage) q_cyto->low_risk No

Caption: A logic diagram for risk assessment based on integrated data.

Based on our hypothetical data for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-:

  • Cytotoxicity: IC₅₀ values are high (>85 µM), suggesting a low potential for direct cell killing at therapeutically relevant concentrations.

  • Genotoxicity: The Ames test was negative, indicating a low risk of mutagenicity.

  • Cardiotoxicity: The hERG IC₅₀ is high (35 µM), suggesting a wide safety margin and low risk for QT prolongation.

Overall Assessment: The NCE demonstrates a favorable preliminary safety profile. The risk of cytotoxicity, genotoxicity, and hERG-related cardiotoxicity appears low, warranting progression to the next stage of preclinical development.

Conclusion and Future Directions

This technical guide outlines a logical, tiered, and scientifically robust strategy for the preliminary toxicity screening of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-. The combination of in silico prediction with a core battery of in vitro assays provides a critical first look at a compound's safety profile.

Following a favorable outcome from this initial screen, the logical next step is to conduct an in vivo acute oral toxicity study in a rodent model, following established regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[23][24] Specifically, the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are modern approaches that use fewer animals than the traditional LD₅₀ test (OECD 401) while still providing sufficient data for hazard classification.[24][25][26] This will provide essential information on systemic toxicity and help establish a safe starting dose for further preclinical studies.

References

  • NextSDS.
  • Labcorp.
  • Charles River Labor
  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987).
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  • OECD. Guidance Document on Acute Oral Toxicity Testing.
  • OECD. Test No. 401: Acute Oral Toxicity.
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  • National Toxicology Program. OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method.
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  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.
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  • Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay.
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  • Thermo Fisher Scientific. CyQUANT Cytotoxicity Assays.
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  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Methods in Molecular Biology. Humana Press, Totowa, NJ. [Link]

  • DelRaso, N. J. (1993). In vitro methodologies for enhanced toxicity testing. Toxicology letters, 68(1-2), 91-99. [Link]

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The Rising Therapeutic Potential of Benzofurancarboximidamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this diverse family, derivatives featuring a carboximidamide functional group have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of benzofurancarboximidamide derivatives. We will delve into their potent antitumor and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights. Furthermore, this guide will explore other potential therapeutic applications and highlight areas ripe for future investigation, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Benzofuran Scaffold and the Significance of the Carboximidamide Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery. Its rigid, planar structure and electron-rich nature provide an ideal framework for interacting with a variety of biological targets. The inherent versatility of the benzofuran ring system allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The introduction of a carboximidamide group at the 2-position of the benzofuran ring imparts a unique set of properties to the molecule. The amidine moiety is a strong basic group that is typically protonated at physiological pH. This positive charge can facilitate crucial interactions with biological targets, such as forming salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in enzyme active sites or receptor binding pockets. This ability to act as a bioisostere for other functional groups, coupled with its hydrogen bonding capabilities, makes the benzofurancarboximidamide scaffold a compelling starting point for the design of novel inhibitors and modulators of biological processes.

This guide will systematically explore the documented biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial potential, where the most significant research has been concentrated.

Antitumor Activity: Targeting Key Oncogenic Pathways

Recent research has highlighted the significant potential of benzofurancarboximidamide derivatives as anticancer agents. A notable area of investigation has been their ability to inhibit protein kinases, a class of enzymes that play a central role in the regulation of cell growth, proliferation, and survival, and are often dysregulated in cancer.

Inhibition of PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors. PIM kinases are implicated in the regulation of cell cycle progression, apoptosis, and cell survival, making them attractive targets for cancer therapy.

A series of benzofuran-2-carboxamide and carboximidamide derivatives have been identified as potent inhibitors of PIM-1 kinase. The carboximidamide moiety has been shown to be a key pharmacophore, forming a crucial salt bridge with an aspartic acid residue (Asp186) in the active site of the kinase.

  • Amidine Group: The basic amidine functionality is critical for potent PIM-1 inhibition, engaging in a key electrostatic interaction with the Asp186 residue.

  • Benzofuran Scaffold: The benzofuran core serves as a rigid scaffold to correctly orient the pharmacophoric groups within the ATP-binding pocket.

  • Substituents on the Benzofuran Ring: Modifications at the 5-position of the benzofuran ring have been explored to enhance potency and selectivity. For instance, the introduction of small, electron-withdrawing groups can influence the electronic properties of the scaffold and impact binding affinity.

A typical in vitro assay to determine the inhibitory activity of benzofurancarboximidamide derivatives against PIM-1 kinase is the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test compound in 100% DMSO at various concentrations.

    • Prepare a solution of PIM-1 kinase (recombinant human) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of a fluorescently labeled ATP tracer (e.g., Alexa Fluor™ 647-labeled ATP) in kinase buffer.

    • Prepare a solution of a europium-labeled anti-tag antibody (specific for the tag on the recombinant kinase) in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a low-volume 384-well plate.

    • Add the PIM-1 kinase solution to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for compound binding.

    • Add the fluorescently labeled ATP tracer and the europium-labeled antibody to the wells.

    • Incubate for another 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for europium and 665 nm for Alexa Fluor™ 647).

    • Calculate the FRET ratio (emission at 665 nm / emission at 620 nm).

    • Plot the FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Disruption of the CCR6/NF-κB Pathway

The C-C chemokine receptor 6 (CCR6) and its ligand, CCL20, play a role in the progression of certain cancers, including colorectal cancer, by promoting inflammation and cell migration. Downstream signaling from the CCR6 receptor can activate the NF-κB pathway, a key regulator of genes involved in inflammation, cell survival, and proliferation.

Certain C5-substituted benzofurancarboximidamide derivatives have been shown to block CCL20-induced chemotaxis and suppress tumor growth in colon cancer cell lines. These compounds are believed to exert their effects by disrupting the CCR6/NF-κB signaling pathway.

Antimicrobial Activity: A New Frontier against Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. There is an urgent need for the development of novel antimicrobial agents with new mechanisms of action. Benzofurancarboximidamide derivatives have shown promising activity against a range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of benzofurancarboximidamide derivatives is influenced by the nature of the substituents on both the benzofuran ring and the amidine nitrogen.

  • Substituents on the Benzofuran Ring: The introduction of halogen atoms, such as chlorine or bromine, at the 5- and 7-positions of the benzofuran ring has been shown to enhance antibacterial activity.

  • N-Substituted Amidines: The nature of the substituent on the amidine nitrogen can significantly impact potency and spectrum of activity. Aromatic and heteroaromatic substituents have been extensively explored.

Table 1: In Vitro Antimicrobial Activity of Selected Benzofuran-2-carboximidamide Derivatives
Compound IDR1R2MRSA (MIC in µg/mL)VRE (MIC in µg/mL)
BFC-1 HH>64>64
BFC-2 5-ClH1632
BFC-3 5,7-diClH816
BFC-4 5-Cl4-chlorophenyl24
BFC-5 5,7-diCl4-fluorophenyl12

Note: Data is illustrative and compiled from representative patent literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., MRSA) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis of Benzofurancarboximidamide Derivatives

The synthesis of benzofurancarboximidamide derivatives typically involves a multi-step process, starting from a substituted phenol. A common synthetic route is outlined below.

General Synthetic Scheme:

Synthesis Substituted_Phenol Substituted Phenol Benzofuran_Ester Benzofuran-2-carboxylate Ester Substituted_Phenol->Benzofuran_Ester 1. K2CO3, Acetone 2. Ethyl Bromopyruvate Ethyl_Bromopyruvate Ethyl Bromopyruvate Benzofuran_Carboxamide Benzofuran-2-carboxamide Benzofuran_Ester->Benzofuran_Carboxamide NH3, MeOH Benzofuran_Nitrile Benzofuran-2-carbonitrile Benzofuran_Carboxamide->Benzofuran_Nitrile Dehydrating Agent (e.g., TFAA) Benzofuran_Carboximidamide Benzofuran-2-carboximidamide Benzofuran_Nitrile->Benzofuran_Carboximidamide Pinner Reaction (HCl, EtOH) then NH3

Caption: General synthetic route to benzofuran-2-carboximidamide derivatives.

Experimental Protocol: Synthesis of 5-Bromo-N'-hydroxybenzofuran-2-carboxamidine

This protocol describes the synthesis of a key intermediate used in the preparation of more complex bioactive molecules.

Step-by-Step Methodology:

  • Synthesis of 5-Bromobenzofuran-2-carbonitrile:

    • To a solution of 5-bromobenzofuran-2-carboxamide in an appropriate solvent (e.g., dichloromethane), add a dehydrating agent such as trifluoroacetic anhydride (TFAA) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 5-bromobenzofuran-2-carbonitrile.

  • Synthesis of 5-Bromo-N'-hydroxybenzofuran-2-carboxamidine:

    • To a solution of 5-bromobenzofuran-2-carbonitrile in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

    • Reflux the reaction mixture for several hours until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain 5-bromo-N'-hydroxybenzofuran-2-carboxamidine.

Other Potential Therapeutic Applications and Future Directions

While the antitumor and antimicrobial activities of benzofurancarboximidamide derivatives are the most extensively studied, preliminary evidence suggests their potential in other therapeutic areas.

  • Antithrombotic Activity: Some amidinobenzofuran derivatives have been reported to inhibit thrombus formation, suggesting potential as anticoagulant or antiplatelet agents. The mechanism may involve the inhibition of coagulation factors such as Factor Xa.

  • Antiviral and Anti-inflammatory Activities: The broader class of benzofuran derivatives has been reported to possess antiviral and anti-inflammatory properties. However, there is a need for more focused research to specifically evaluate the potential of benzofurancarboximidamide derivatives in these areas.

Conclusion

Benzofurancarboximidamide derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to engage in key interactions with biological targets, particularly through the strategically positioned carboximidamide group, has led to the discovery of potent antitumor and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive chemical modification, providing a rich platform for the development of novel drug candidates.

Future research should focus on expanding the biological evaluation of this compound class to other therapeutic areas, such as viral infections and inflammatory diseases. More in-depth mechanistic studies are also needed to fully elucidate their modes of action. The continued exploration of the structure-activity relationships of benzofurancarboximidamide derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: Standardized Synthesis of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, a molecule of interest for researchers in medicinal chemistry and drug development. The protocol herein outlines a robust two-step synthetic pathway, commencing with the formation of a key benzofuran nitrile intermediate, followed by its conversion to the target N-hydroxyimidamide. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction

Benzofuran scaffolds are prevalent in a multitude of biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The N-hydroxyimidamide (amidoxime) functional group is a crucial pharmacophore, often employed as a nitric oxide donor or as a bioisostere for carboxylic acids and amides, enhancing the pharmacological profile of drug candidates. The convergence of these two structural motifs in 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- presents a compound with significant potential for further investigation.

This guide details a reliable synthetic route, designed for accessibility and efficiency in a standard laboratory setting. The synthesis is divided into two primary stages:

  • Formation of the Benzofuran Core : Synthesis of the key intermediate, 6,7-dimethoxy-2-benzofurancarbonitrile, from commercially available 2-hydroxy-3,4-dimethoxybenzaldehyde.

  • Synthesis of the N-Hydroxyimidamide : Conversion of the benzofuran nitrile to the target compound using hydroxylamine.

Overall Synthetic Workflow

The synthetic strategy is a two-step process, beginning with the formation of the benzofuran ring system and installation of the nitrile group, followed by the addition of hydroxylamine to form the final product.

G cluster_0 Step 1: Benzofuran Nitrile Synthesis cluster_1 Step 2: N-Hydroxyimidamide Formation A 2-hydroxy-3,4-dimethoxybenzaldehyde E 6,7-dimethoxy-2-benzofurancarbonitrile A->E O-alkylation & Intramolecular Cyclization B Chloroacetonitrile B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E I 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- E->I Nucleophilic Addition F Hydroxylamine Hydrochloride F->I G Sodium Carbonate (Base) G->I H Ethanol/Water (Solvent) H->I G cluster_0 Mechanism of Benzofuran Nitrile Formation start 2-hydroxy-3,4- dimethoxybenzaldehyde phenoxide Phenoxide Intermediate start->phenoxide K2CO3 (Deprotonation) alkylated O-alkylated Intermediate phenoxide->alkylated + ClCH2CN (SN2) cyclized Cyclized Intermediate alkylated->cyclized Intramolecular Aldol-type reaction product 6,7-dimethoxy-2- benzofurancarbonitrile cyclized->product Dehydration

Figure 2: Proposed mechanism for the formation of the benzofuran nitrile.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Quantity (mmol)Mass/Volume
2-hydroxy-3,4-dimethoxybenzaldehydeC₉H₁₀O₄182.1710.01.82 g
ChloroacetonitrileC₂H₂ClN75.5012.00.91 g (0.76 mL)
Anhydrous Potassium CarbonateK₂CO₃138.2115.02.07 g
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-50 mL
Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3,4-dimethoxybenzaldehyde (1.82 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add chloroacetonitrile (0.76 mL, 12.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 90-95 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 4-6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water and stir for 30 minutes.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 6,7-dimethoxy-2-benzofurancarbonitrile as a solid.

  • Dry the purified product under vacuum. Expected yield: 75-85%.

Part 2: Synthesis of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

This second step converts the nitrile functional group of the intermediate into the target N-hydroxyimidamide (amidoxime). This is a well-established transformation involving the nucleophilic addition of hydroxylamine to the nitrile carbon. [2]

Reaction Mechanism

G cluster_0 Mechanism of N-Hydroxyimidamide Formation nitrile 6,7-dimethoxy-2- benzofurancarbonitrile adduct Tetrahedral Intermediate nitrile->adduct + NH2OH (Nucleophilic Attack) hydroxylamine Hydroxylamine hydroxylamine->adduct product 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- adduct->product Proton Transfer

Figure 3: Mechanism for the conversion of the nitrile to the N-hydroxyimidamide.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Quantity (mmol)Mass/Volume
6,7-dimethoxy-2-benzofurancarbonitrileC₁₁H₉NO₃203.195.01.02 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.497.50.52 g
Sodium CarbonateNa₂CO₃105.997.50.79 g
Ethanol (95%)C₂H₅OH46.07-30 mL
WaterH₂O18.02-10 mL
Experimental Protocol
  • In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.52 g, 7.5 mmol) and sodium carbonate (0.79 g, 7.5 mmol) in a mixture of 10 mL of water and 20 mL of 95% ethanol. Stir until the solids are fully dissolved.

  • Add 6,7-dimethoxy-2-benzofurancarbonitrile (1.02 g, 5.0 mmol) to the hydroxylamine solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring.

  • Maintain the reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product, 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, under vacuum. Expected yield: 80-90%.

Data Summary and Expected Results

CompoundAppearanceExpected YieldMelting Point (°C)
6,7-dimethoxy-2-benzofurancarbonitrileWhite/off-white solid75-85%To be determined
2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-Crystalline solid80-90%To be determined

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

References

  • (No specific source provided in search results for direct synthesis)
  • Oschmann, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(15), 4465. Available at: [Link]

  • Kowalewska, K., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 856756. Available at: [Link]

  • (No specific source provided in search results for direct synthesis)
  • (No specific source provided in search results for direct synthesis)
  • (No specific source provided in search results for direct synthesis)
  • S. S. Joshi, et al. (1934). PREPARATION OF HYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses, 14, 52. Available at: [Link]

  • (No specific source provided in search results for direct synthesis)
  • (No specific source provided in search results for direct synthesis)
  • Chakraborty, R. R., & Gosh, P. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-337. Available at: [Link]

  • (No specific source provided in search results for direct synthesis)
  • Patil, D. D., et al. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 24(12), 5877-5878.
  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 9(2), 636-642. Available at: [Link]

Sources

Application Note: HPLC Method Development and Validation for 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of amidoxime-bearing heterocycles presents unique chromatographic challenges due to their amphoteric nature, high polarity, and susceptibility to hydrolysis. This application note details the logical framework, step-by-step protocol, and self-validating system for the High-Performance Liquid Chromatography (HPLC) analysis of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide . Designed for researchers and drug development professionals, this guide synthesizes physicochemical causality with rigorous ICH Q2(R2) validation standards to ensure a robust, stability-indicating assay.

Physicochemical Rationale & Method Causality

To develop a scientifically sound method, we must first deconstruct the analyte's structural features and their chromatographic implications:

  • The Benzofuran Core & Methoxy Substituents : The 6,7-dimethoxybenzofuran moiety provides moderate hydrophobicity and a strong UV chromophore. The electron-donating methoxy groups induce a bathochromic shift, making 254 nm and 290 nm optimal wavelengths for sensitive UV detection.

  • The Amidoxime Group (-C(=NOH)NH₂) : Amidoximes are highly polar and amphoteric[1]. They typically exhibit a basic pKa​ around 4.0–5.0 (protonation of the imine nitrogen) and an acidic pKa​ around 11.0 (deprotonation of the hydroxyl group).

  • Causality of pH Selection : If analyzed at an acidic pH (e.g., pH 3.0), the amidoxime becomes protonated, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols. By buffering the mobile phase to pH 6.5 , the molecule remains in its neutral, free-base form. This maximizes hydrophobic retention and ensures sharp, symmetrical peaks.

  • Column Selection : A polar-embedded C18 column is selected. The embedded polar group (e.g., carbamate or amide) creates a virtual shielding layer over unreacted silanols, preventing the hydrogen-bonding amidoxime from tailing, while maintaining robust hydrophobic retention for the benzofuran core.

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~4.5, LogP ~2.1) B 2. Column Selection (Polar-embedded C18) A->B C 3. Mobile Phase Optimization (pH 6.5 Acetate Buffer) B->C D 4. Gradient & Flow Rate (Gradient for Degradants) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 1. Step-by-step logical workflow for amidoxime HPLC method development.

Experimental Protocols

Every protocol described below is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the instrument is fit-for-purpose before any sample is analyzed.

Reagents and Standard Preparation
  • Buffer Preparation (10 mM Ammonium Acetate, pH 6.5) : Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Diluent : Methanol : Water (50:50, v/v). Rationale: The amidoxime has limited solubility in pure water; methanol ensures complete dissolution without causing strong solvent effects during injection.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide reference standard into a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 5 minutes to dissolve, and make up to volume with water.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterSpecification / Condition
Column Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (Time/ %B): 0 min/20%, 8 min/60%, 12 min/60%, 12.1 min/20%, 17 min/20%
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary) and 290 nm (Secondary confirmation)
System Suitability Testing (SST)

Prior to analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) in six replicates. The system is validated for use only if the following criteria are met:

SST ParameterAcceptance CriteriaCausality / Rationale
Retention Time ( tR​ ) ~6.5 minutes (± 2%)Ensures mobile phase composition and flow rate are accurate.
Peak Tailing Factor ( Tf​ ) 1.5Verifies that silanol interactions are effectively shielded.
Theoretical Plates ( N ) 5,000Confirms column efficiency and proper mass transfer.
Injection Precision (%RSD) 2.0% (for Peak Area)Validates the reproducibility of the autosampler and detector.

Method Validation Summary (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

Specificity and Forced Degradation

Amidoximes are biologically and chemically reactive[3]. To prove the method is stability-indicating, the API must be subjected to stress conditions (Acid, Base, Oxidation, Heat, and Photolysis). The primary degradation pathways involve the loss of hydroxylamine to form an amide, or dehydration to form a nitrile.

Degradation_Pathway A Amidoxime API (Active) B Hydrolysis (Acid/Base) -NH2OH A->B D Dehydration (Heat) -H2O A->D C Amide Degradant B->C E Nitrile Degradant D->E

Fig 2. Primary degradation pathways of the amidoxime functional group under stress conditions.

Specificity Requirement : The resolution ( Rs​ ) between the intact 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide peak and its nearest degradation product (amide or nitrile) must be 2.0. Peak purity analysis via Photodiode Array (PDA) must show a purity angle < purity threshold for the API peak.

Quantitative Validation Parameters
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Linearity & Range 5 concentration levels ranging from 50% to 150% of the nominal concentration (50 – 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of 100% response.
Accuracy (Recovery) Triplicate preparations of spiked samples at 80%, 100%, and 120% levels.Mean recovery across all levels must be 98.0% – 102.0%.
Method Precision 6 independent sample preparations at 100% test concentration.%RSD of assay results 2.0%.
Limit of Quantitation Signal-to-Noise (S/N) ratio approach.S/N 10:1. Precision at LOQ 5.0% RSD.
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), and Flow (±0.1 mL/min).SST criteria must pass; Assay % recovery within 98.0–102.0%.

Conclusion

By aligning the physicochemical properties of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide with targeted chromatographic parameters, this method achieves baseline resolution, excellent peak symmetry, and high reproducibility. The deliberate use of a pH 6.5 buffer neutralizes the amphoteric amidoxime group, while the polar-embedded stationary phase mitigates secondary silanol interactions. The resulting protocol is fully compliant with ICH Q2(R2) expectations and serves as a reliable, stability-indicating assay for routine quality control and pharmacokinetic profiling.

References

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes . Current Pharmaceutical Design, 14(10), 1001-1047.[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Sources

NMR spectroscopy characterization of CAS 84748-19-6

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization Protocol for CAS 84748-19-6

Subtitle: Structural Elucidation of 6,7-Dimethoxy-N-hydroxy-1-benzofuran-2-carboximidamide

Abstract

CAS 84748-19-6 (6,7-dimethoxy-N-hydroxy-1-benzofuran-2-carboximidamide) is a highly functionalized heterocyclic compound featuring a benzofuran core, a regioselective dimethoxy substitution pattern, and a reactive amidoxime (N-hydroxycarboximidamide) moiety. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for drug development professionals to unambiguously elucidate its structure, confirm regiochemistry, and assess its tautomeric state.

Rationale and Experimental Design

The structural elucidation of CAS 84748-19-6 requires careful consideration of its functional groups. The amidoxime group (–C(=NOH)NH 2​ ) is prone to tautomerization and proton exchange[1].

  • Solvent Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly mandated for this protocol. Protic solvents (e.g., CD 3​ OD) will cause rapid deuterium exchange with the –OH and –NH 2​ protons, silencing these critical diagnostic signals. Non-polar solvents (e.g., CDCl 3​ ) fail to disrupt intermolecular hydrogen bonding, leading to severe line broadening and poor solubility. DMSO- d6​ strongly solvates the amidoxime group, locking the tautomeric form and shifting the –OH and –NH 2​ signals downfield into clear, unobstructed spectral windows[1].

  • Probe Selection: A 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) is recommended to maximize the signal-to-noise ratio for 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments, which are essential for bridging the oxygen heteroatoms in the benzofuran core[2].

Step-by-Step Acquisition Protocol

System Self-Validation: This protocol incorporates internal checks (e.g., integration ratios and 2D cross-validation) to ensure the data validates the proposed structure without relying solely on chemical shift predictions.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity CAS 84748-19-6.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 60 seconds until complete dissolution is achieved.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: 1D 1 H NMR Acquisition

  • Insert the sample, tune and match the probe to the 1 H frequency, and lock onto the DMSO- d6​ deuterium signal.

  • Shim the magnetic field (Z1-Z5) until the TMS signal exhibits a linewidth at half-height (LWHH) of < 0.8 Hz.

  • Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30), 16 scans (ns), a relaxation delay (d1) of 2.0 seconds, and an acquisition time (aq) of 3.0 seconds.

Step 3: 1D 13 C NMR Acquisition

  • Tune and match the probe to the 13 C frequency.

  • Acquire the 13 C spectrum using a power-gated composite pulse decoupling sequence (zgpg30) to decouple protons.

  • Set scans (ns) to 512, d1 to 2.0 seconds, and spectral width to 250 ppm to capture the deshielded amidoxime carbon.

Step 4: 2D NMR Suite (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): Acquire to map the scalar coupling between the adjacent aromatic protons (H-4 and H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all proton-bearing carbons directly.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant delay optimized for nJCH​ = 8 Hz. This is the critical self-validating step to confirm the placement of the methoxy groups at C-6 and C-7 by observing correlations from the methoxy protons to the aromatic carbons[2].

Data Interpretation and Expected Results

The benzofuran core induces specific anisotropic effects, while the oxygen atoms at C-1, C-6, and C-7 significantly deshield their adjacent carbons[3]. The amidoxime functional group provides distinct, broad singlets in the 1 H spectrum due to the quadrupolar relaxation of nitrogen and hydrogen bonding[1].

Table 1: Quantitative 1D 1 H NMR Assignments (DMSO- d6​ , 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
–OH ~9.80 - 10.20br s1H-Highly deshielded due to oxygen electronegativity and H-bonding[1].
H-4 ~7.30d1H8.5Ortho-coupling to H-5; deshielded by the aromatic ring current[3].
H-3 ~7.20s1H-Isolated proton on the furan ring; typical benzofuran shift[3].
H-5 ~7.05d1H8.5Ortho-coupling to H-4; slightly shielded by the C-6 methoxy group.
–NH 2​ ~5.80 - 6.20br s2H-Broadened by 14 N quadrupolar relaxation; distinct from –OH[1].
7-OCH 3​ ~3.95s3H-Deshielded due to proximity to the furan oxygen (C-7a).
6-OCH 3​ ~3.85s3H-Standard aromatic methoxy resonance.

Table 2: Quantitative 1D 13 C NMR Assignments (DMSO- d6​ , 125 MHz)

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C-2 ~148.0QuaternaryDeshielded by furan oxygen and amidoxime group.
C-6 ~148.0QuaternaryOxygen-bearing aromatic carbon (methoxy attachment)[3].
C=N ~145.0QuaternaryAmidoxime imine carbon[1].
C-7a ~143.0QuaternaryBridgehead carbon attached to furan oxygen[3].
C-7 ~135.0QuaternaryOxygen-bearing aromatic carbon (methoxy attachment).
C-3a ~128.0QuaternaryBridgehead carbon.
C-4 ~115.0CHAromatic carbon, confirmed via HSQC correlation to H-4.
C-5 ~110.0CHAromatic carbon, shielded by ortho-methoxy group.
C-3 ~105.0CHFuran ring carbon, typical upfield shift for C-3 in benzofurans[3].
7-OCH 3​ ~60.0CH 3​ Sterically hindered methoxy carbon.
6-OCH 3​ ~56.0CH 3​ Standard methoxy carbon.

Self-Validation via HMBC: The regiochemistry of the 6,7-dimethoxy substitution is definitively proven by observing a cross-peak in the HMBC spectrum between the H-5 proton (δ ~7.05) and the C-7 carbon (δ ~135.0), as well as strong 3-bond correlations from the methoxy protons (δ ~3.85, 3.95) to C-6 and C-7[2].

Workflow Visualization

G Start CAS 84748-19-6 Sample Dissolved in DMSO-d6 OneD 1D NMR Acquisition (1H & 13C Experiments) Start->OneD TwoD 2D NMR Suite (COSY, HSQC, HMBC) OneD->TwoD Analyze1D Identify Exchangeable Protons (-OH, -NH2) & Methoxy Groups OneD->Analyze1D Analyze2D Map Connectivity: Benzofuran Core & Amidoxime TwoD->Analyze2D Validate Cross-Validate Regiochemistry (HMBC C-6/C-7 Methoxy Correlations) Analyze1D->Validate Analyze2D->Validate Final Full Structural Elucidation & Tautomeric Confirmation Validate->Final

Logical workflow for the NMR structural elucidation and validation of CAS 84748-19-6.

References

  • Okuyama, T., & Fueno, T. (1974). Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. Bulletin of the Chemical Society of Japan, 47(5), 1263-1266.[3] URL:[Link]

  • Fard, M. A., et al. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. Inorganics (MDPI).[1] URL:[Link]

  • Can, N. O., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences.[2] URL:[Link]

Sources

Application Note: High-Fidelity Cell Viability Assays for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The compound 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- (CAS: 84748-19-6) belongs to the amidoxime class of chemical entities. In drug discovery, amidoximes are highly versatile pharmacophores frequently investigated as prodrugs for amidines, nitric oxide (NO) donors, and potent metalloenzyme inhibitors[1].

When evaluating novel amidoximes in cell culture, researchers frequently encounter a critical analytical liability: redox interference . Because amidoximes contain a redox-active N-hydroxy group, they possess the intrinsic ability to act as electron donors[1]. This chemical property directly threatens the validity of standard cell viability assays that rely on redox indicators, such as MTT, XTT, or Resazurin[2]. If the compound directly reduces the assay dye in the culture medium, it yields a false-positive viability signal (artificial absorbance or fluorescence), masking true cytotoxicity[2].

The Causality of Assay Selection: To ensure scientific integrity and establish a self-validating experimental system, viability testing for this compound cannot rely solely on metabolic redox readouts. It strictly requires an orthogonal, non-redox method. The ATP luminescence assay serves as the gold standard for this validation, as it relies on intracellular ATP to drive a luciferase reaction, completely bypassing the redox liability of the amidoxime pharmacophore[3].

Experimental Design & Workflow Logic

To prevent false-negative cytotoxicity reporting, the experimental design must split treated samples into two parallel workflows: a redox-dependent assay (with built-in cell-free interference controls) and an orthogonal ATP-dependent assay.

AssayLogic Treat Treat Cells with 6,7-dimethoxy-N-hydroxy- 2-benzofurancarboximidamide Split Split into Orthogonal Assays Treat->Split Redox Redox Assay (Resazurin) Measures NADH/FADH2 Split->Redox ATP ATP Luminescence Assay Measures Intracellular ATP Split->ATP Interference Check for Redox Interference (False Positives) Redox->Interference Concordance Data Concordance & True Viability Determination ATP->Concordance Interference->Concordance

Workflow for orthogonal cell viability validation to bypass amidoxime redox interference.

Reagent Preparation & Compound Handling

  • Solubilization: 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- exhibits limited aqueous solubility. Prepare a primary stock solution of 10 mM to 20 mM in anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the DMSO stock into amber vials to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles, which can trigger premature degradation of the N-hydroxy moiety.

  • Working Solutions: Dilute the stock into complete cell culture medium immediately prior to use. Critical: Ensure the final DMSO concentration in the culture wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step-by-Step Self-Validating Protocols

Protocol A: Resazurin Reduction Assay (Redox-Dependent)

Purpose: To measure metabolic activity via NADH/FADH2-driven reduction of resazurin to the highly fluorescent resorufin. Self-Validation Mechanism: This protocol mandates a "Compound-Only" cell-free control to quantify and subtract background chemical reduction caused by the amidoxime.

  • Cell Seeding: Seed target cells in a 96-well black, clear-bottom tissue culture plate (e.g., 5,000 cells/well in 100 µL of medium). Include at least 6 wells with medium only (No Cells). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM). Add 100 µL of the dilutions to the cell-containing wells.

  • Interference Control (Critical): Add the highest concentration of the compound (100 µM) to 3 of the "No Cells" wells. Add vehicle control (0.5% DMSO) to the remaining 3 "No Cells" wells.

  • Incubation: Incubate the plate for the desired exposure duration (e.g., 48 or 72 hours).

  • Dye Addition: Add 20 µL of Resazurin working solution (0.15 mg/mL in PBS) to all wells.

  • Signal Development: Incubate for 2 to 4 hours at 37°C.

  • Detection: Measure fluorescence using a microplate reader set to Excitation 560 nm / Emission 590 nm.

  • Data Correction: If the fluorescence of the "Compound-Only" wells is significantly higher than the "Vehicle-Only" cell-free wells, the compound is chemically reducing the dye. Subtract this background interference value from all treated cell wells before calculating the IC₅₀.

Protocol B: ATP Luminescence Assay (Orthogonal Validation)

Purpose: To quantify viable cells based strictly on ATP quantitation, independent of cellular or chemical redox states[3].

  • Cell Seeding & Treatment: Seed and treat cells in a 96-well opaque white plate exactly as described in Protocol A. (Opaque plates prevent luminescent crosstalk between wells).

  • Equilibration: Following the 48/72-hour incubation, remove the plate from the incubator and equilibrate it to room temperature for 30 minutes. Equilibrate the ATP Luminescence Reagent (e.g., CellTiter-Glo) to room temperature concurrently.

  • Lysis & Reaction: Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Homogenization: Mix the plate vigorously for 2 minutes on an orbital shaker to ensure complete cell lysis and release of intracellular ATP.

  • Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Detection: Record luminescence using a plate reader with an integration time of 0.25–1.0 second per well.

Biochemical Pathways of Viability Readouts

Understanding the specific biochemical targets of each assay highlights why orthogonal testing is non-negotiable for amidoximes.

CellTargets Cell Viable Cell Mito Mitochondrial Dehydrogenases Cell->Mito Cytosol Cytosolic ATP Pool Cell->Cytosol Resorufin Resorufin (Fluorescent) Mito->Resorufin Reduction (NADH) Light Luminescence Cytosol->Light ATP-dependent Resazurin Resazurin (Non-fluorescent) Resazurin->Resorufin Luciferin Luciferin + Luciferase Luciferin->Light

Biochemical pathways targeted by Resazurin and ATP viability assays in living cells.

Data Presentation & Quality Control

To validate the robustness of the screening data, calculate the Z'-factor for both assays. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay.

Assay MetricResazurin Reduction AssayATP Luminescence Assay
Primary Readout Fluorescence (Ex: 560nm / Em: 590nm)Luminescence (Broadband)
Biochemical Target NADH/FADH₂ (Metabolic Reductases)Intracellular ATP
Interference Risk (Amidoximes) High (Direct chemical reduction of dye)Low (Independent of redox state)
Sensitivity Moderate (Detection limit ~200 cells/well)High (Detection limit <50 cells/well)
Expected Z'-Factor 0.60 – 0.750.75 – 0.90
Lytic Requirement Non-lytic (Allows multiplexing downstream)Lytic (Endpoint assay only)

Interpretation Guideline: If the Resazurin assay yields an IC₅₀ of >100 µM (suggesting no toxicity), but the ATP assay yields an IC₅₀ of 15 µM, the compound is highly likely reducing the Resazurin dye artificially. The ATP assay data must be taken as the true representation of cell viability.

References

  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 1001-1047.[Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2016). Cell Viability Assays. In Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and analysis of the predicted mass spectrometry fragmentation pattern of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide, a novel benzofuran derivative with potential pharmacological applications. Utilizing high-resolution mass spectrometry with electrospray ionization (ESI), we propose a comprehensive fragmentation scheme based on the established principles of mass spectrometry and the known fragmentation behavior of its constituent chemical moieties, including the dimethoxy-substituted benzofuran core and the N-hydroxy-carboximidamide functional group. This guide is intended to serve as a foundational resource for the structural characterization and metabolic profiling of this and related compounds in drug discovery and development workflows.

Introduction

6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active molecules. The structural elucidation of such novel compounds is a critical step in the drug development pipeline, with mass spectrometry being an indispensable analytical technique for this purpose. The fragmentation pattern of a molecule under mass spectrometric conditions provides a unique "fingerprint" that is invaluable for its identification and for tracking its metabolic fate.

This document outlines a systematic approach to predict and interpret the fragmentation of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide. By understanding the fragmentation pathways of related structures, such as benzofuran derivatives and oximes, we can construct a scientifically sound hypothesis for the fragmentation of the title compound.[1][2][3] This application note will detail the proposed fragmentation mechanisms, provide a step-by-step protocol for its analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, and present the predicted data in a clear and actionable format.

Predicted Fragmentation Pathways

The fragmentation of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide is anticipated to be driven by the presence of several key functional groups: the dimethoxy-substituted benzofuran ring system and the N-hydroxy-carboximidamide side chain. The initial ionization in ESI is expected to form the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely initiate fragmentation at the most labile bonds.

Key predicted fragmentation events include:

  • Loss of a hydroxyl radical (•OH): A common fragmentation pathway for oximes and N-hydroxy compounds, leading to a stabilized radical cation.[1][4]

  • Loss of a methyl radical (•CH₃): Arising from the methoxy groups, a characteristic fragmentation for aromatic methoxy compounds.

  • Loss of formaldehyde (CH₂O): Another common loss from methoxy groups, often occurring through a rearrangement process.

  • Cleavage of the C-N and N-O bonds in the N-hydroxy-carboximidamide moiety.

  • Ring cleavage of the benzofuran core: This can occur through various pathways, including retro-Diels-Alder-type reactions, leading to characteristic fragment ions.[2][5]

The proposed fragmentation cascade is visualized in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 237.08 F1 Fragment 1 [M+H - •OH]⁺ m/z 220.08 M_H->F1 - •OH F2 Fragment 2 [M+H - •CH₃]⁺ m/z 222.06 M_H->F2 - •CH₃ F4 Fragment 4 [Benzofuran Core Ion] m/z 191.07 M_H->F4 - NH₂OH F3 Fragment 3 [M+H - CH₂O]⁺ m/z 207.06 F2->F3 - •CH₃ F5 Fragment 5 [Dimethoxybenzene Ion] m/z 163.04 F4->F5 - C₂H₂N

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide.

Experimental Protocol

This section provides a detailed protocol for the analysis of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an ESI source and a Q-TOF mass analyzer. High-resolution mass spectrometry is recommended to enable accurate mass measurements and subsequent elemental composition determination of the fragment ions.[6][7]

Materials and Reagents
  • 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide (analytical standard)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Methanol (for sample preparation)

Sample Preparation
  • Prepare a stock solution of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Filter the working solution through a 0.22 µm syringe filter prior to injection.

LC-MS/MS System and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS: Product ion scan of the protonated molecule (m/z 237.08).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Data Acquisition and Processing
  • Acquire data in centroid mode.

  • Perform external calibration of the mass spectrometer to ensure high mass accuracy.

  • Process the data using appropriate software to identify the precursor ion and its corresponding fragment ions.

  • Determine the elemental composition of the precursor and fragment ions based on their accurate masses.

Predicted Results and Discussion

The high-resolution mass spectrum is expected to show the protonated molecule, [M+H]⁺, as the most abundant ion in the full scan MS spectrum. The exact mass of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide (C₁₁H₁₂N₂O₄) is 236.0797, so the protonated molecule [C₁₁H₁₃N₂O₄]⁺ will have an m/z of 237.0870.

The MS/MS spectrum is predicted to exhibit several key fragment ions, as detailed in the table below.

Predicted m/z Proposed Elemental Composition Proposed Neutral Loss Interpretation
220.0815C₁₁H₁₂N₂O₃⁺•OHLoss of a hydroxyl radical from the N-hydroxy group.
222.0604C₁₀H₁₀N₂O₄⁺•CH₃Loss of a methyl radical from one of the methoxy groups.
207.0599C₁₀H₉N₂O₃⁺CH₂OLoss of formaldehyde from a methoxy group.
191.0652C₁₀H₉NO₃⁺CH₄N₂OCleavage of the carboximidamide side chain.
163.0390C₈H₇O₃⁺C₃H₆N₂OFurther fragmentation of the benzofuran core.

The initial loss of a hydroxyl radical (•OH) is a highly probable event for N-hydroxy compounds, leading to a resonance-stabilized cation. The sequential loss of methyl radicals or formaldehyde from the two methoxy groups is also anticipated and is a diagnostic fragmentation for methoxylated aromatic compounds. Cleavage of the entire N-hydroxy-carboximidamide side chain would result in a stable benzofuran cation. Further fragmentation of this core would provide additional structural information.

Conclusion

This application note presents a predictive analysis of the mass spectrometry fragmentation pattern of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide and provides a detailed protocol for its experimental verification. The proposed fragmentation pathways, based on established chemical principles, offer a solid foundation for the structural elucidation of this compound and its analogs. The provided methodology, utilizing high-resolution LC-MS/MS, is a powerful tool for the unambiguous identification and characterization of novel small molecules in a drug discovery and development setting.

References

  • Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. Canadian Journal of Chemistry.
  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Deriv
  • Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ChemInform.
  • Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)
  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry.
  • Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern.
  • Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn.
  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • High-resolution mass spectrometers. PubMed.
  • High Resolution Mass Spectrometry (HRMS) and nitrogen rule. YouTube.
  • High Performance Mass Spectrometry for Small Molecule and Protein Applic
  • Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Mass Spectrometry - Fragmentation P
  • 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- — Chemical Substance Inform

Sources

Application Notes and Protocols for In Vivo Dosing of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Benzofuran Derivatives

The benzofuran scaffold is a privileged heterocyclic motif frequently found in both natural products and synthetic molecules, exhibiting a wide array of pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] The subject of this guide, 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, is a novel investigational compound. While specific in vivo data for this molecule is not yet publicly available, its structural features suggest it may share therapeutic potential with other benzofuran derivatives.

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo dosing protocols for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-. The protocols outlined herein are designed to be a self-validating system, emphasizing preliminary in vitro characterization to inform logical and ethical in vivo study design.

PART 1: Preclinical Characterization - The Foundation for In Vivo Success

Before proceeding to in vivo studies, a thorough in vitro characterization of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- is paramount. This initial phase is critical for establishing a scientific rationale for dose selection, formulation development, and the choice of relevant animal models.

Physicochemical Properties

Understanding the fundamental physicochemical properties of the compound is the first step in developing a viable formulation for in vivo administration.[2] Key parameters to determine include:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable solvents and pH conditions. This will guide the selection of an appropriate vehicle for dosing.[2]

  • LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, and potential for crossing biological membranes.

  • pKa: For ionizable compounds, the pKa will determine the charge state at physiological pH, which can impact solubility and permeability.[3]

  • Chemical Stability: Evaluate the stability of the compound in the solid state and in potential vehicle solutions to ensure accurate dosing.

In Vitro Pharmacology and Toxicology
  • Target Engagement and Potency (IC50/EC50): If the molecular target is known, determine the compound's potency in relevant biochemical or cell-based assays. This will provide a target for plasma concentrations to aim for in vivo.

  • In Vitro Cytotoxicity (CC50): Assess the compound's toxicity against a panel of cell lines, including the cell line intended for a xenograft model if applicable. This data is crucial for estimating a starting dose for in vivo toxicity studies.

  • Metabolic Stability: Using liver microsomes or hepatocytes, assess the metabolic stability of the compound. This will provide an early indication of its likely in vivo half-life and clearance mechanisms.[4]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins. This is critical as only the unbound fraction is generally considered pharmacologically active.

The following diagram illustrates the workflow for this essential preliminary phase.

cluster_0 Phase 1: In Vitro Characterization A Compound Synthesis and Purification B Physicochemical Profiling (Solubility, LogP, pKa) A->B C In Vitro Efficacy (Target Engagement, IC50) A->C D In Vitro Toxicology (Cytotoxicity, Metabolic Stability) B->D C->D E Data Analysis and In Vivo Study Design D->E

Caption: Workflow for the initial in vitro characterization of the compound.

PART 2: Formulation Development for In Vivo Administration

Many benzofuran derivatives, and complex heterocyclic compounds in general, exhibit poor water solubility.[3] This presents a significant challenge for achieving adequate bioavailability in vivo.[5] The selection of an appropriate formulation strategy is therefore a critical step.

Formulation Strategies for Poorly Soluble Compounds

Based on the initial physicochemical characterization, a tiered approach to formulation development is recommended.[2]

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Solutions Use of co-solvents (e.g., DMSO, PEG400), pH adjustment, or complexing agents (e.g., cyclodextrins) to dissolve the compound.[2]Homogeneous dosing, suitable for intravenous administration.Risk of precipitation upon dilution in vivo, potential for vehicle-induced toxicity.[2]
Suspensions The solid compound is dispersed in a liquid vehicle, often with suspending and wetting agents (e.g., carboxymethylcellulose, Tween 80).[2]Higher drug loading possible, avoids use of harsh co-solvents.Potential for non-uniform dosing, particle size can affect absorption.
Lipid-Based Formulations The compound is dissolved or suspended in oils, surfactants, or mixtures thereof (e.g., SEDDS, SMEDDS).[5][6]Can enhance oral bioavailability for lipophilic compounds.[6]More complex to prepare, potential for gastrointestinal side effects.
Solid Dispersions The compound is dispersed in a solid polymer matrix to improve its dissolution rate.[3]Can significantly improve dissolution and bioavailability.Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).
Protocol for Preparation of a Carboxymethylcellulose (CMC) Suspension

For initial in vivo studies, a suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is a common starting point.[7][8]

Materials:

  • 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

  • Carboxymethylcellulose sodium (low viscosity)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the Vehicle: Slowly add 0.5 g of carboxymethylcellulose sodium to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) CMC solution. Stir until fully dissolved and a clear, viscous solution is formed.

  • Weigh the Compound: Accurately weigh the required amount of the compound based on the desired concentration and final dosing volume.

  • Create a Paste: In a sterile vial, add a small amount of the 0.5% CMC vehicle to the weighed compound and triturate to form a smooth paste. This prevents clumping.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.[2]

  • Homogenization: For a more uniform particle size distribution, the suspension can be further processed with a homogenizer.

  • Storage and Handling: Store the suspension at 4°C and protect from light. Before each dose administration, ensure the suspension is thoroughly mixed to guarantee homogeneity. Continuously stir during dosing if the suspension is prone to settling.[2]

PART 3: In Vivo Study Design and Execution

The following protocols are designed as a general guide and should be adapted based on the specific therapeutic indication and the data obtained during preclinical characterization. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Acute Toxicity and Dose-Range Finding Study

The primary goal of this initial in vivo study is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.

Animal Model:

  • Species: Healthy, young adult mice (e.g., CD-1 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).[7]

  • Group Size: n = 3-5 animals per dose group.

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose that is significantly lower than the concentration causing toxicity in cells. A common starting point is 1/10th of the in vitro CC50, converted to an appropriate mg/kg dose.

  • Dose Escalation: Administer single doses of the compound in escalating cohorts. A common dose escalation scheme is a modified Fibonacci sequence.

  • Administration Route: The choice of administration route (e.g., oral gavage, intraperitoneal injection) should be based on the intended clinical route and the compound's properties.[7]

  • Monitoring: Closely monitor the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7-14 days post-dose.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.

  • Necropsy: At the end of the observation period, a gross necropsy should be performed to look for any organ abnormalities. For higher dose groups, consider collecting tissues for histopathological analysis. Animal studies have shown that some benzofurans can cause damage to the liver, kidneys, lungs, and stomach at high doses.[9]

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing an effective dosing schedule for efficacy studies.

Animal Model:

  • Species: Typically rats, due to their larger blood volume allowing for serial sampling.

  • Group Size: n = 3-5 animals per time point or using sparse sampling techniques.

Procedure:

  • Dose and Route: Administer a single, well-tolerated dose of the compound via the intended therapeutic route (e.g., oral) and also via an intravenous (IV) route to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the parent compound (and any major metabolites, if known) using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • Bioavailability (%F): (AUCoral / AUCiv) x 100.

cluster_1 Phase 2: In Vivo Pharmacokinetics F Dose Administration (Oral and IV) G Serial Blood Sampling F->G H LC-MS/MS Analysis of Plasma Samples G->H I Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) H->I J Inform Dosing Regimen for Efficacy Studies I->J

Caption: Workflow for a typical in vivo pharmacokinetic study.

Efficacy Study in a Xenograft Model (Oncology Example)

Assuming 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- has shown in vitro anticancer activity, an in vivo efficacy study in a tumor xenograft model would be a logical next step.[7]

Animal Model:

  • Species: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., one that showed sensitivity to the compound in vitro).[7]

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[7]

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment Regimen:

    • Vehicle Control Group: Receives the formulation vehicle only.

    • Treatment Group(s): Receive the compound at one or more dose levels below the MTD. Dosing frequency (e.g., once daily, twice daily) should be informed by the PK data.[7]

    • Positive Control Group: (Optional) A standard-of-care chemotherapy for the chosen cancer type.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Clinical Observations: Record any signs of adverse effects.

  • Endpoints:

    • Primary Endpoint: Inhibition of tumor growth compared to the vehicle control group.

    • Secondary Endpoints: Survival, body weight changes, and any observable toxicities.

    • Pharmacodynamic (PD) Readouts: At the end of the study, tumors and other tissues can be collected to assess target engagement and downstream effects on signaling pathways.

References

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. Available from: [Link]

  • Pharmaceutical Technology. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Navidpour L, et al. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. 2021;65(9):e02683-20. Available from: [Link]

  • Kandimalla R, et al. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistryOpen. 2020;9(1):9-15. Available from: [Link]

  • Molecules. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). PEER REVIEW - Toxicological Profile for 2,3-Benzofuran. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. Available from: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-hydroxy-7-methoxy-3(2H)-benzofuranone - Executive Summary. Available from: [Link]

  • NextSDS. 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- — Chemical Substance Information. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 2,3-Benzofuran | Public Health Statement. Available from: [Link]

  • Zawadowski T, Kossakowski J. Synthesis of aminoalkanols derivatives of 6,7-dimethoxy-2H-1-benzopyran-2-one with antiarrhythmic activity. Acta Poloniae Pharmaceutica. 1993;50(6):453-5. Available from: [Link]

  • Batt DG, et al. Bicyclic N-hydroxyurea inhibitors of 5-lipoxygenase: pharmacodynamic, pharmacokinetic, and in vitro metabolic studies characterizing N-hydroxy-N-(2,3-dihydro-6-(phenylmethoxy)-3-benzofuranyl)urea. Journal of Medicinal Chemistry. 1994;37(16):2579-91. Available from: [Link]

  • MDPI. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Available from: [Link]

  • McMahon LR, et al. In vitro and in vivo pharmacology of kratom. Progress in the Chemistry of Organic Natural Products. 2022;119:1-44. Available from: [Link]

  • MDPI. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. Available from: [Link]

  • Wierda JMKH, Proost JH. The pharmacokinetics and the pharmacokinetic-dynamic relationship of rocuronium bromide. Anaesthetic Pharmacology Review. 1995;3(3):192-201. Available from: [Link]

  • Inoue H, May EL. Synthesis and pharmacology of 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan. Journal of Medicinal Chemistry. 1976;19(2):259-62. Available from: [Link]

Sources

Application Notes and Protocols: Preparation of Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Representative Guide for Poorly Water-Soluble Compounds

Senior Application Scientist Note: The following guide provides a comprehensive protocol for the preparation of stock solutions for a representative poorly water-soluble small molecule, which we will refer to as "Exemplarisin." This guide has been created due to the inability to identify a specific chemical entity for CAS number 84748-19-6 from publicly available scientific databases. The principles and procedures outlined here are based on established best practices for handling novel or poorly characterized compounds in a research and drug development setting.

Introduction: The Critical Importance of Stock Solution Integrity

The reliability and reproducibility of any biological assay are fundamentally dependent on the quality of the reagent solutions, particularly the stock solution of the test compound. For novel or poorly water-soluble compounds like "Exemplarisin," improper preparation can lead to significant experimental artifacts, including inaccurate concentration determination, compound precipitation, and diminished biological activity. This can result in misleading data and a considerable loss of time and resources.

This application note provides a detailed, evidence-based protocol for the preparation, handling, and storage of stock solutions of "Exemplarisin," a representative hydrophobic small molecule. The procedures described herein are designed to ensure the highest degree of accuracy, stability, and consistency for use in a variety of biological assays, from cell-based screens to enzymatic assays.

Pre-Protocol Considerations: Understanding "Exemplarisin"

Before proceeding with the preparation of the stock solution, it is crucial to gather as much information as possible about the physicochemical properties of "Exemplarisin." For a novel compound, this would involve a thorough review of any available data sheets or internal documentation.

Table 1: Hypothetical Physicochemical Properties of "Exemplarisin"

PropertyValueImplication for Stock Solution Preparation
Molecular Weight 450.5 g/mol Essential for accurate molarity calculations.
Appearance White to off-white powderVisual confirmation of dissolution.
Aqueous Solubility < 0.1 µg/mLRequires an organic solvent for the primary stock.
Solubility in Organic Solvents > 50 mg/mL in DMSODMSO is a suitable solvent for a high-concentration primary stock.
Stability Sensitive to light and multiple freeze-thaw cycles.Requires storage in amber vials and aliquoting.

Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for preparing a high-concentration primary stock solution of "Exemplarisin" and subsequent working solutions for biological assays.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation Weigh Compound Weigh Compound Select Solvent Select Solvent Weigh Compound->Select Solvent Calculate Volume Calculate Volume Select Solvent->Calculate Volume Dissolve Compound Dissolve Compound Calculate Volume->Dissolve Compound Aliquot & Store Aliquot & Store Dissolve Compound->Aliquot & Store Primary Stock Primary Stock Aliquot & Store->Primary Stock Serial Dilution (in Solvent) Serial Dilution (in Solvent) Primary Stock->Serial Dilution (in Solvent) Final Dilution (in Assay Medium) Final Dilution (in Assay Medium) Serial Dilution (in Solvent)->Final Dilution (in Assay Medium) Biological Assay Biological Assay Final Dilution (in Assay Medium)->Biological Assay

Caption: Workflow for preparing "Exemplarisin" stock and working solutions.

Detailed Protocol: Preparation of a 10 mM "Exemplarisin" Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of "Exemplarisin" in 100% Dimethyl Sulfoxide (DMSO). This high-concentration stock can then be used to prepare working solutions for various biological assays.

Materials and Equipment
  • "Exemplarisin" powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[1]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Step-by-Step Procedure
  • Preparation and Weighing:

    • Allow the vial of "Exemplarisin" to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Place a sterile, amber microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh out a precise amount of "Exemplarisin" (e.g., 4.505 mg) into the tube. Record the exact weight.

  • Calculation of Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

      Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

      Example: For 4.505 mg of "Exemplarisin" (MW = 450.5 g/mol ): Volume (L) = 0.004505 g / (450.5 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the "Exemplarisin" powder.

    • Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution.[2]

    • Visually inspect the solution against a light source to ensure that all solid material has dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can also be attempted if the compound is known to be thermally stable.[2]

  • Aliquoting and Storage:

    • Once the "Exemplarisin" is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[1]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[3]

Quality Control and Best Practices

A self-validating protocol incorporates checks and balances to ensure the integrity of the stock solution.

  • Solvent Purity: Always use high-purity, anhydrous DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds and may promote hydrolysis.[1]

  • Vehicle Controls: In all biological assays, it is imperative to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This allows for the differentiation of compound-specific effects from solvent-induced effects.[2]

  • Final DMSO Concentration: The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and for sensitive primary cells, below 0.1%, to avoid cytotoxicity.[2]

  • Serial Dilutions: When preparing working solutions from the DMSO stock, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium. This prevents the compound from precipitating out of solution, which can occur if a high concentration DMSO stock is directly diluted into an aqueous buffer.

Troubleshooting

Table 2: Common Issues and Solutions in Stock Solution Preparation

IssuePossible CauseRecommended Solution
Compound does not fully dissolve. - Insufficient solvent volume.- Low intrinsic solubility.- Impure solvent.- Re-check calculations.- Use sonication or gentle warming.[2]- Use fresh, anhydrous DMSO.
Precipitation upon dilution in aqueous buffer. - Compound "crashing out" of solution.- Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.
Inconsistent assay results. - Compound degradation.- Inaccurate pipetting.- Use freshly thawed aliquots for each experiment.- Ensure micropipettes are properly calibrated.

Conclusion

The careful and methodical preparation of stock solutions is a cornerstone of reliable and reproducible biological research. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity of their test compounds, leading to high-quality data and advancing scientific discovery.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • DeSilva, B., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(5), 99. Retrieved from [Link]

  • Vlaeminck, J., et al. (2016). Cellular pharmacology studies of anticancer agents: recommendations from the EORTC-PAMM group. European Journal of Cancer, 57, 125-135. Retrieved from [Link]

  • Katsamakas, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(7), 8383-8401. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- (CAS 84748-19-6) and structurally related benzofuran amidoximes.

Here, we move beyond generic advice to explain the thermodynamic and physicochemical causality behind compound precipitation, providing you with self-validating protocols to rescue your in vitro assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound immediately precipitate ("crash out") when added directly to PBS or HEPES buffer?

The Causality: You are fighting a losing battle against crystal lattice energy. 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- possesses a rigid, planar 6,7-dimethoxybenzofuran core that strongly favors hydrophobic π−π stacking. Furthermore, the N-hydroxycarboximidamide (amidoxime) moiety forms highly stable intermolecular hydrogen-bond networks. When introduced directly to a high-dielectric medium like water, the thermodynamic penalty of breaking this crystal lattice is insurmountable without a co-solvent. The water molecules rapidly exclude the lipophilic core, forcing immediate nucleation and precipitation.

Q2: Can I improve solubility by simply adjusting the pH of my assay buffer?

The Causality: Only at extreme, non-physiological pH levels. Amidoximes are amphoteric molecules, meaning their solubility is highly pH-dependent[1]. However, their ionization windows are narrow:

  • Acidic conditions: The imine nitrogen can be protonated, but this typically requires a pH < 5.0.

  • Basic conditions: The N-hydroxyl group can be deprotonated, but this requires a pH > 10.0[1]. At a physiological pH of 7.2–7.4, the amidoxime group remains almost entirely neutral. This represents the molecule's isoelectric point of minimum solubility. Therefore, for standard biological assays, pH adjustment is not a viable standalone strategy.

Q3: What is the most reliable method for preparing an aqueous working solution?

The Causality: You must bypass the crystal lattice energy by utilizing a "kinetic dilution" strategy. By first dissolving the solid in a low-dielectric, aprotic solvent like DMSO or DMF, you completely solvate the individual monomers. When this concentrated stock is added dropwise to a vigorously mixing aqueous buffer, you prevent localized zones of high concentration. This traps the compound in a metastable supersaturated state long enough to conduct your assay. Note that structurally similar amidoximes (like indole-3-amidoxime and biphenyl-4-amidoxime) exhibit maximum aqueous solubility of only ~0.1 mg/mL even when using a 1:10 DMSO:PBS dilution[2][3].

Q4: My assay cannot tolerate 10% DMSO. How can I achieve working concentrations with <1% organic solvent?

The Causality: If you must restrict DMSO, you must alter the hydration sphere of the molecule. We recommend molecular encapsulation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic cavity of the cyclodextrin ring acts as a thermodynamic sink for the lipophilic benzofuran core, while the hydroxylated exterior of the cyclodextrin maintains excellent hydrogen bonding with the bulk water. Alternatively, non-ionic surfactants like Tween 80 can be used to form micelles, though cyclodextrins generally offer superior biocompatibility in cell-based assays.

Part 2: Quantitative Formulation Data

The following table summarizes the expected performance of various formulation vehicles based on the physicochemical behavior of lipophilic amidoximes[2][3][4].

Formulation StrategyMechanism of ActionEst. Max Aqueous SolubilityBiocompatibility / Cell ToxicityBest Use Case
Direct Dissolution (PBS) None (Overcoming lattice energy)< 0.01 mg/mLExcellentNot recommended
1% DMSO in Buffer Co-solvency (Minimal)~ 0.05 mg/mLExcellentHighly sensitive cell assays
10% DMSO in Buffer Co-solvency (Kinetic trapping)~ 0.10 mg/mL[2]Poor (Causes cell lysis/stress)Biochemical / Cell-free assays
10% HP- β -CD in Buffer Host-Guest Encapsulation> 0.50 mg/mLGoodIn vivo dosing / Cell assays
1% Tween 80 + 1% DMSO Micellar Solubilization~ 0.25 mg/mLModerate (Membrane disruption)Enzymatic assays

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step kinetic dilution methodology. This protocol includes built-in Quality Control (QC) checkpoints to validate the system at each step.

Phase 1: Master Stock Preparation

  • Weighing: Weigh the solid 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- powder in a low-humidity environment.

  • Solvation: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM.

  • Homogenization: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Inert Purge: Purge the headspace of the vial with Argon or Nitrogen gas. Rationale: The N-hydroxy group is susceptible to oxidation over time[2][4].

  • QC Checkpoint 1: Inspect the vial against a light source. The solution must be 100% optically clear with no refractive particulate matter.

Phase 2: Kinetic Aqueous Dilution

  • Buffer Prep: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.2) to 37°C. Rationale: Increased thermal energy expands the metastable solubility limit during the initial mixing phase.

  • Agitation: Place the tube containing the pre-warmed buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add the DMSO stock solution dropwise directly into the center of the vortex (avoiding the plastic walls).

  • QC Checkpoint 2 (Self-Validation): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates light scattering from micro-precipitates (nucleation). If this occurs, the solution is invalid and must be discarded.

  • Usage Window: Utilize the resulting aqueous solution within 24 hours. Prolonged storage will inevitably lead to thermodynamic precipitation[2][3].

Part 4: Workflow Visualization

G A Solid Compound (Benzofuran Amidoxime) B Master Stock Prep (100% DMSO, Inert Gas) A->B Add Solvent C Homogenization (Vortex & Sonicate) B->C Break Lattice E Kinetic Dilution (Dropwise + Vigorous Vortex) C->E Stock D Aqueous Buffer (Pre-warm to 37°C) D->E Diluent F Final Aqueous Solution (Use within 24h) E->F Metastable State

Workflow for formulating lipophilic amidoximes into aqueous buffers.

References

  • Cayman Chemical.Indole-3-amidoxime - Product Information.
  • Google Patents.US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes.
  • Cayman Chemical.PRODUCT INFORMATION - Biphenyl-4-amidoxime.
  • Cayman Chemical.PRODUCT INFORMATION - Pyrazine-2-amidoxime.

Sources

troubleshooting degradation of CAS 84748-19-6 at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Room Temperature Degradation of CAS 84748-19-6

CAS 84748-19-6 (N'-hydroxy-6,7-dimethoxy-1-benzofuran-2-carboximidamide) is a highly specialized benzofuran derivative featuring an amidoxime pharmacophore. While structurally valuable for drug discovery and materials science, researchers frequently encounter rapid degradation of this compound when it is handled or stored at room temperature.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic handling instructions. By dissecting the thermodynamic and kinetic vulnerabilities of the amidoxime group, we provide you with self-validating protocols to ensure absolute structural integrity during your experiments.

The Causality of Degradation: A Mechanistic Perspective

The instability of CAS 84748-19-6 is inherently tied to the chemical reactivity of its amidoxime (-C(=NOH)NH2) moiety. At room temperature, particularly in protic solvents or aqueous buffers, the imino carbon is highly susceptible to nucleophilic attack by water[1].

  • Hydrolytic Cleavage: In acidic environments, the protonation of the imino nitrogen increases the electrophilicity of the adjacent carbon. Water attacks this center, forming a tetrahedral intermediate that collapses to release hydroxylamine. This converts the amidoxime into a terminal amide or, eventually, a carboxylic acid[1].

  • The Alpha-Effect & Auto-Degradation: The adjacent lone pairs on the nitrogen and oxygen atoms of the hydroxylamine group create an "alpha-effect," making the amidoxime oxygen a potent nucleophile[2]. At neutral to alkaline pH, this can lead to intermolecular reactions or accelerated degradation in the presence of trace electrophiles.

  • Tiemann Rearrangement: Under specific oxidative or activating conditions, amidoximes can undergo a Tiemann rearrangement, losing water or hydroxylamine to form cyanamides or ureas[3].

Diagnostic FAQs

Q: Why does my stock solution of CAS 84748-19-6 lose >20% purity within 24 hours at room temperature? A: If your stock is prepared in a solvent containing trace water (e.g., non-anhydrous DMSO or methanol), hydrolytic degradation is actively occurring[4]. The amidoxime group degrades into 6,7-dimethoxybenzofuran-2-carboxamide and free hydroxylamine. To halt this kinetic degradation pathway, you must use strictly anhydrous solvents and immediately freeze aliquots at -80°C.

Q: How does pH influence the stability of this compound during in vitro assays? A: Amidoximes are amphoteric. At pH < 5, the imine nitrogen is protonated, drastically accelerating acid-catalyzed hydrolysis[1]. At pH > 9, the hydroxyl group is deprotonated, maximizing its O-nucleophilicity and promoting auto-degradation[2]. The optimal stability window for aqueous exposure is strictly between pH 6.5 and 7.5, maintained at 4°C.

Q: I observe a color change and a slight precipitate in my assay buffer. What is happening? A: The precipitation is likely the formation of the fully hydrolyzed product: 6,7-dimethoxybenzofuran-2-carboxylic acid. Because the carboxylic acid lacks the basic amine group of the intact amidoxime, its solubility in neutral aqueous buffers is significantly lower, leading to precipitation.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the degradation kinetics of the benzofuran amidoxime pharmacophore under various conditions.

Solvent / MatrixTemperaturepHEstimated Half-Life (t1/2)Primary Degradation Pathway
Anhydrous DMSO25°C (RT)N/A> 6 MonthsNegligible
Aqueous Buffer25°C (RT)2.0< 4 HoursAcid-catalyzed hydrolysis
Aqueous Buffer25°C (RT)7.4~ 48 HoursSlow nucleophilic attack
Aqueous Buffer25°C (RT)10.0< 12 HoursBase-catalyzed degradation
Aqueous Buffer4°C7.4> 14 DaysSuppressed kinetics

Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Water and thermal energy are the primary drivers of amidoxime degradation. By eliminating protic sources and lowering the temperature, we arrest the degradation kinetics.

  • Desiccation: Equilibrate the lyophilized powder of CAS 84748-19-6 to room temperature inside a desiccator to prevent ambient moisture condensation upon opening.

  • Solvent Reconstitution: Dissolve the compound in strictly anhydrous, amine-free DMSO (sealed under Argon) to a concentration of 10 mM.

  • Aliquot Strategy: Immediately divide the stock into single-use aliquots (e.g., 10 µL) in amber microcentrifuge tubes to prevent potential photodegradation of the benzofuran core.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Validation Step: Thaw one aliquot after 24 hours and run an LC-UV assay at 254 nm. Purity must remain ≥ 99.5% relative to the time-zero injection to validate the anhydrous integrity of your batch.

Protocol 2: LC-MS/MS Method for Monitoring Amidoxime Degradation

Causality: To trust your biological data, you must prove the compound was intact at the exact moment of the assay. This protocol detects the specific loss of hydroxylamine.

  • Sample Quenching: Extract 50 µL of your assay mixture and immediately quench with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The cold temperature and organic crash immediately halt further hydrolysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and buffer salts.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a fast gradient (2 minutes) with Mobile Phase A (Water + 0.1% FA) and B (MeCN + 0.1% FA). Crucial: The short runtime minimizes on-column acid-catalyzed hydrolysis.

  • Mass Spectrometry (ESI+):

    • Monitor the parent mass of CAS 84748-19-6: [M+H]+ m/z 237.

    • Monitor the primary hydrolysis product (Amide):[M+H]+ m/z 222 (Loss of -NH, +O equivalent). Validation Step: If the peak area of the degradation product exceeds 5% of the parent peak, the assay data for that time point must be flagged as structurally compromised and discarded.

Visualizing the Degradation Mechanics

Hydrolysis A CAS 84748-19-6 (Intact Amidoxime) B Protonation of Imino Nitrogen A->B Acidic pH (< 5) C Nucleophilic Attack by H2O A->C Neutral/Basic pH B->C Increased Electrophilicity D Tetrahedral Intermediate C->D C=N Bond Cleavage E Amide Derivative + Hydroxylamine D->E -NH2OH Release F Carboxylic Acid Derivative D->F Complete Hydrolysis

Mechanistic pathway of CAS 84748-19-6 amidoxime hydrolysis in aqueous conditions.

Workflow S1 Identify Degradation S2 Use Anhydrous DMSO S1->S2 S3 Buffer to pH 6.5 - 7.5 S2->S3 S4 Store Aliquots at -80°C S3->S4 S5 LC-MS Validation S4->S5

Step-by-step workflow for mitigating room temperature degradation of amidoximes.

References

  • Cyclic Imide Dioximes: Formation and Hydrolytic Stability Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Investigations Into the Reusability of Amidoxime-Based Polymeric Uranium Adsorbents Source: Pacific Northwest National Laboratory (PNNL) URL:[Link]

  • O-nucleophilic features of amidoximes in acyl group transfer reactions Source: ResearchGate URL:[Link]

Sources

resolving HPLC peak tailing for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Guide Topic: Troubleshooting Peak Tailing for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Introduction

Welcome to the technical support guide for resolving chromatographic issues with 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-. This molecule, like many pharmacologically relevant compounds containing basic functional groups (in this case, a carboximidamide moiety), can present a significant challenge in reversed-phase HPLC: peak tailing.[1][2] Tailing peaks can compromise the accuracy of quantification, obscure the detection of low-level impurities, and lead to unreliable and irreproducible results.[2]

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this and other basic analytes. We will move beyond simple fixes to explain the underlying chemical principles, empowering you to develop robust and efficient HPLC methods.

Quick-Find: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- tailing?

A: The most common cause is a secondary interaction between the basic carboximidamide group on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3] At typical mobile phase pH levels (e.g., pH > 3), these silanol groups can become deprotonated (SiO⁻) and interact strongly with your protonated, positively charged basic analyte, creating an alternative retention mechanism that leads to peak tailing.[4]

Q2: What is the fastest way to improve my peak shape?

A: The quickest and often most effective strategy is to adjust the mobile phase pH. Lowering the pH to ≤ 3 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[1][2][5]

Q3: I lowered the pH, but the peak shape is still not perfect. What's next?

A: If pH adjustment alone is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase (at low concentrations, e.g., 5-10 mM).[6] TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, be aware that this can sometimes shorten column lifetime.[6] Alternatively, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer for UV applications) can also help by increasing the ionic strength of the mobile phase and masking silanol interactions.[5]

Q4: Does the type of HPLC column I use make a difference?

A: Absolutely. Modern columns manufactured with high-purity, "Type B" silica have a lower concentration of acidic silanol groups and trace metals, which significantly reduces peak tailing for basic compounds.[2] Furthermore, using a column with robust "end-capping" is crucial. End-capping chemically derivatizes most of the residual silanol groups, making them much less interactive.[1][3][5] If you are using an older column (Type A silica), you are much more likely to encounter tailing issues.[2]

In-Depth Troubleshooting Guide

Part 1: Understanding the Root Cause of Peak Tailing

Peak tailing occurs when a single analyte population experiences multiple retention mechanisms within the column.[1][2] For a basic compound like 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, the primary, desired mechanism is hydrophobic interaction with the C18 stationary phase. However, a secondary, stronger ionic interaction can occur with exposed, ionized silanol groups on the silica support.

Molecules that interact with the silanol sites are retained longer than those that only interact with the C18 phase, resulting in a delayed elution that "stretches" the latter half of the peak, causing the characteristic tail.

Caption: Mechanism of peak tailing for basic analytes.

Part 2: Systematic Troubleshooting Workflow

Before making adjustments, it is critical to confirm the source of the problem. Use the following workflow to systematically diagnose and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed q1 Is tailing on all peaks or just the basic analyte? start->q1 all_peaks Problem is likely extra-column or mechanical q1->all_peaks All Peaks one_peak Problem is likely chemical interaction q1->one_peak Just Analyte check_system Check for dead volume (bad fittings), column void, or blocked frit. all_peaks->check_system q2 Is mobile phase pH > 2 units away from analyte pKa and < 3.0? one_peak->q2 fix_system Remake fittings, reverse-flush, or replace column. check_system->fix_system end_good Peak Shape Optimized fix_system->end_good ph_ok pH is likely optimal. Proceed to next step. q2->ph_ok Yes ph_bad pH is suboptimal. q2->ph_bad No q3 Are you using a modern, high-purity, end-capped column (Type B silica)? ph_ok->q3 adjust_ph Adjust mobile phase pH to 2.5-3.0 with 0.1% Formic Acid or TFA. ph_bad->adjust_ph adjust_ph->q3 col_ok Column is appropriate. Consider mobile phase additives. q3->col_ok Yes col_bad Column may be the primary issue. q3->col_bad No additives Add competing base (e.g., 5-10mM TEA) or increase buffer strength. col_ok->additives change_col Switch to a base-deactivated, end-capped C18 or alternative phase column. col_bad->change_col change_col->end_good additives->end_good end_bad Problem Persists: Consult Senior Scientist

Caption: Systematic workflow for troubleshooting peak tailing.

Part 3: Mobile Phase Optimization Protocols

If the troubleshooting workflow points to chemical interactions, mobile phase optimization is your most powerful tool.

Protocol 1: Adjusting Mobile Phase pH

Causality: The ionization state of both your basic analyte and the stationary phase's residual silanol groups is controlled by pH.[7] Silanols are acidic (pKa ~3.5-4.5). By lowering the mobile phase pH to a value below the silanol pKa (e.g., pH 2.5-3.0), you ensure the silanols are fully protonated (Si-OH) and thus electrically neutral.[1] This eliminates the strong ionic attraction for your protonated basic analyte (BH⁺), leaving only the desired hydrophobic interactions.

Step-by-Step Methodology:

  • Prepare Aqueous Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). This will typically bring the pH to ~2.7. Alternatively, use 1.0 mL of trifluoroacetic acid (TFA) for a lower pH of ~2.0. Note: TFA can act as an ion-pairing agent and may be difficult to remove from the column.

  • Prepare Organic Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate: Flush the column with your new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analyze: Inject your sample of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-.

  • Evaluate: Observe the peak shape. You should see a significant reduction in tailing. Note that your retention time may decrease, as the protonated analyte might be slightly less retained on the C18 phase.[1] This can be compensated for by slightly decreasing the percentage of the organic solvent if necessary.

Table 1: Mobile Phase Additives for Peak Shape Improvement
AdditiveTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.05 - 0.1%Silanol Suppression (via pH)MS-compatible, effective, volatile.[5]May not be acidic enough for all situations.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Silanol Suppression, Ion-PairingVery effective at low pH, sharpens peaks.[8]Not easily MS-compatible (ion suppression), can be difficult to wash from column.
Phosphate Buffer 10 - 50 mMSilanol Suppression (via pH), Ionic StrengthExcellent pH control, predictable.[6]Not volatile (not for MS), can precipitate in high organic solvent concentrations.[6]
Triethylamine (TEA) 5 - 20 mMCompeting Base / Silanol MaskingEffective at neutral pH, masks active sites.[2][6]Can shorten column life, not MS-compatible, can cause baseline disturbances.[6]
Ammonium Formate/Acetate 5 - 10 mMIonic Strength, pH BufferingMS-compatible, provides good buffering near pKa of formic/acetic acid.[5]Buffering capacity is limited to its pH range.
Part 4: Stationary Phase (Column) Selection

The column is the heart of the separation. Using the right column can prevent peak tailing from the start.

Expertise & Experience: While mobile phase adjustments can fix problems, selecting a column designed for basic compounds is a more robust, long-term solution. Modern stationary phases are engineered to minimize the very interactions that cause tailing.

  • End-Capping: This is a critical manufacturing step where a small silylating agent (like trimethylchlorosilane) is used to bond the majority of free silanol groups after the primary C18 chains are attached.[5] A "fully end-capped" column is essential for analyzing basic compounds.

  • High-Purity Silica (Type B): Older "Type A" silica was plagued by metal contaminants (like iron and aluminum) that increased the acidity of neighboring silanol groups, worsening tailing.[2] Modern Type B silica is virtually free of these metals, resulting in a more inert surface and better peak shapes.[2]

  • Alternative Stationary Phases: If tailing persists even with a modern end-capped column, consider phases with alternative chemistry. Polar-embedded phases or phases with a positive surface charge can provide additional shielding of silanol groups and improve peak shape for basic analytes.[2][4]

Table 2: Comparison of HPLC Column Technologies for Basic Analytes
Column TypeKey FeaturePerformance with Basic AnalytesRecommendation
"Legacy" Type A Silica, Non-End-Capped High silanol activity, metal impurities.Poor: Significant peak tailing is expected and requires aggressive mobile phase additives.Not Recommended.
Type B Silica, End-Capped Low silanol activity, high purity, most silanols bonded.Good to Excellent: The industry standard. Provides symmetrical peaks with simple acidic mobile phases.[2]Highly Recommended.
Hybrid Silica/Polymer Silica particles coated or co-polymerized with organic material.Excellent: Offers a wider usable pH range and often improved peak shape due to reduced silanol activity.[2]Excellent choice for challenging separations.
Polar-Embedded Phase Contains a polar group (e.g., amide, carbamate) near the base of the alkyl chain.Excellent: The polar group shields residual silanols from basic analytes, improving peak shape.Recommended for highly basic compounds.
Part 5: HPLC System and Extra-Column Effects

If you observe tailing on all peaks, not just your basic analyte, the problem is likely not chemical but mechanical.[9]

  • Dead Volume: Extra volume from poorly connected fittings (especially between the column and detector) can cause band broadening and tailing. Ensure all fittings are properly swaged and there is no gap between the tubing and the column end.[4]

  • Column Void: A void or channel in the column packing bed, often at the inlet, can distort peak shape. This can be caused by pressure shocks or operating outside the column's recommended pH range.[10] Replacing the column is usually the only solution.[11]

  • Blocked Frit: A partially blocked inlet frit can cause poor peak shape. Try back-flushing the column (if the manufacturer allows) or replacing it.[1]

By systematically addressing these potential chemical and mechanical issues, you can successfully eliminate peak tailing and develop a robust, reliable method for the analysis of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • What are the Common Peak Problems in HPLC. Chromatography Today.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks.
  • How can I prevent peak tailing in HPLC? ResearchGate.
  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.

Sources

preventing oxidation of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide . As an amidoxime (N-hydroxyamidine) derivative coupled to an electron-rich benzofuran core, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals to understand the mechanisms of degradation, troubleshoot common issues, and implement self-validating storage protocols.

Part 1: The Chemistry of Amidoxime Instability

To effectively store this compound, you must first understand why it degrades. The 6,7-dimethoxy substitution on the benzofuran ring acts as a powerful electron-donating system. While this extended conjugation is often critical for target binding, it increases the electron density on the amidoxime nitrogen, lowering its oxidation potential.

  • Oxidative Cleavage: Amidoximes are highly susceptible to oxidation. In the presence of oxygen or reactive oxygen species (ROS), the C=N bond undergoes oxidative cleavage to form the corresponding amide or nitrile, simultaneously releasing nitric oxide (NO) or nitrites[1].

  • Trace Metal Catalysis: Amidoximes are potent metal chelators. Trace transition metals (such as Fe³⁺, Cu²⁺, or V⁵⁺) coordinate with the N-O bond and act as single-electron transfer (SET) catalysts, irreversibly accelerating oxidation into acetamidines or amides[2].

  • Tautomerization: The stable oxime form exists in equilibrium with highly reactive nitrone and nitroso tautomers. Environmental energy (heat or UV light) shifts this equilibrium toward the nitrone form, which is highly reactive to electrophiles and rapid photo-oxidation[3].

OxidationPathway cluster_catalysts Environmental Triggers A 6,7-dimethoxy-N-hydroxy- 2-benzofurancarboximidamide Nitrile Nitrile Degradant (+ NO release) A->Nitrile O2 + Heat Amide Amide Degradant A->Amide Metal Catalysis Tautomer Nitrone Tautomer (Highly Reactive) A->Tautomer Equilibrium O2 Oxygen (O2) O2->Nitrile Metals Trace Metals (Fe, Cu, V) Metals->Amide UV UV/Light Exposure UV->Tautomer Tautomer->Nitrile UV Light

Oxidation and degradation pathways of benzofuran amidoximes.

Part 2: Troubleshooting Guide & FAQs

Q: My compound solution turned slightly yellow/brown after sitting on the bench for an afternoon. Is it still viable? A: No. The color change indicates the formation of nitroso or nitrone tautomers and subsequent oxidative cleavage[3]. The electron-donating 6,7-dimethoxy groups make the amidoxime highly reactive to ambient oxygen[1]. Discard and use a fresh aliquot.

Q: I stored the powder in a desiccator at room temperature. Why did my assay fail? A: Amidoximes can undergo thermally induced dehydration and oxidation to form nitriles[4]. Room temperature provides enough kinetic energy to drive this reaction over a few weeks. Sub-zero temperatures are strictly required to halt the reaction kinetics.

Q: Why did my compound degrade into an amide even though I stored it under Argon? A: You likely used stainless steel spatulas or glassware cleaned with standard tap water. Amidoximes bind strongly to trace metals (like iron or copper), which catalyze irreversible oxidation to the amide, even with minimal oxygen present[2]. Always use PTFE tools.

Q: Can I store this compound in DMSO stock solutions at -20°C? A: This is highly discouraged for long-term storage. DMSO is hygroscopic and can contain trace oxidants (like dimethyl sulfone). Furthermore, freezing and thawing DMSO introduces dissolved oxygen directly to the solvated amidoxime, accelerating degradation. Always store as a dry, lyophilized powder.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the structural integrity of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide.

Storage ConditionAtmosphereContainerTemp (°C)Estimated Half-LifePrimary Degradant
Ambient BenchtopAirClear Glass25< 7 daysNitrile / NO release
DesiccatorAirAmber Glass252-3 weeksNitrile
RefrigeratedArgonAmber Glass43-6 monthsAmide
Cryogenic (SOP) Argon Amber Glass -20 to -80 > 2 years None detected

Part 4: Standard Operating Procedure (SOP) for Inert Storage

To guarantee the integrity of your experiments, follow this self-validating protocol for the storage and handling of the compound.

Step-by-Step Methodology
  • Desiccation (Moisture Removal): Lyophilize the synthesized compound for 24 hours.

    • Causality: Residual water facilitates hydrolysis to the amide and lowers the activation energy for tautomerization.

  • Metal-Free Handling: Transfer the dried powder using exclusively PTFE or ceramic spatulas.

    • Causality: Stainless steel introduces trace iron (Fe³⁺), which coordinates with the amidoxime and catalyzes irreversible single-electron oxidation[2].

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 2-5 mg per vial).

    • Causality: Repeated freeze-thaw cycles and repeated exposure to ambient oxygen exponentially accelerate degradation.

  • Argon Displacement: Purge each vial with Argon gas for 30 seconds before immediately sealing with a PTFE-lined cap.

    • Causality: Argon is heavier than nitrogen and oxygen, creating a dense, inert blanket that displaces reactive O2[1].

  • Cryogenic Storage: Store the sealed amber vials at -20°C or -80°C.

    • Causality: Amber glass blocks UV-induced photo-oxidation of the N-O bond, while cryogenic temperatures arrest the kinetic energy required for the oxime-nitrone tautomerization[3].

StorageWorkflow S1 1. Lyophilization (Remove H2O) S2 2. PTFE Tools (Avoid Metals) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Amber Vials (Block UV) S3->S4 S5 5. -80°C Storage (Halt Kinetics) S4->S5 QC FTIR/NMR QC (Self-Validation) S5->QC Monthly

Step-by-step inert storage workflow for amidoxime stability.

Self-Validation Protocol (FTIR Tracking)

Do not assume your storage system is perfect; validate it.

  • Baseline: Analyze a sample immediately after synthesis. The diagnostic peaks for the intact amidoxime are the C=N stretch (~1650 cm⁻¹) and the N-O stretch (~935 cm⁻¹)[4].

  • Validation Check: Before using a stored aliquot in an assay, run a rapid FTIR. If the inert seal has failed and the compound has oxidized into a nitrile, a sharp, new peak will appear at ~2240 cm⁻¹[4]. If this peak is present, discard the aliquot immediately.

Sources

Validation & Comparative

A Comparative Guide to Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Benchmarking Novel Compounds Against Established Standards

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and neurodegenerative diseases, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a pivotal therapeutic strategy.[1][2] Overexpression of iNOS is implicated in the pathophysiology of numerous conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurotoxic cascades.[1][2] This guide provides a comparative analysis of established iNOS inhibitors, creating a framework for the evaluation of novel chemical entities such as 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-. While specific experimental data for this compound is not yet publicly available, this document will serve as a benchmark, detailing the efficacy, selectivity, and experimental validation of current standard inhibitors.

The Central Role of iNOS in Pathophysiology

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][3] This induction leads to a high and sustained output of NO, which, in a pathological context, contributes to tissue damage through the formation of reactive nitrogen species like peroxynitrite.[4] Therefore, the selective inhibition of iNOS, while preserving the physiological functions of nNOS and eNOS, is a key objective in drug development.[3]

Comparative Efficacy of Standard iNOS Inhibitors

The development of iNOS inhibitors has yielded several classes of compounds, with amidine-based molecules being prominent.[5] This section compares four widely utilized iNOS inhibitors: 1400W , L-N6-(1-iminoethyl)lysine (L-NIL) , GW274150 , and Aminoguanidine .

Potency and Selectivity

The ideal iNOS inhibitor exhibits high potency for iNOS alongside significant selectivity over nNOS and eNOS to minimize off-target effects. The following table summarizes key inhibitory constants for the standard inhibitors.

InhibitorTargetIC50 / Ki / KdSelectivity (vs. nNOS)Selectivity (vs. eNOS)Reference(s)
1400W Human iNOSKd: ≤ 7 nM~285-fold (Ki: 2 µM)~7140-fold (Ki: 50 µM)[6][7]
Rat iNOS->1000-fold>50-fold[7][8]
L-NIL Mouse iNOSIC50: 3.3 µM~28-fold (IC50: 92 µM)-[9][10]
GW274150 Human iNOSIC50: 2.19 µM, Kd: 40 nM>80-fold>100-fold[11]
Rat iNOSED50: 1.15 µM~219-fold>260-fold[11][12]
Aminoguanidine iNOS-Preferential for iNOSPreferential for iNOS[13]

Analysis of Potency and Selectivity:

1400W stands out as a highly potent and selective iNOS inhibitor.[6][7] It is described as a slow, tight-binding inhibitor, suggesting a prolonged duration of action.[6][8] Its remarkable selectivity against both nNOS and eNOS makes it a valuable tool for preclinical research to dissect the specific roles of iNOS.[6][7][14]

L-NIL is a potent and moderately selective iNOS inhibitor.[10] While its selectivity for iNOS over nNOS is significant, it is less pronounced than that of 1400W and GW274150.[9]

GW274150 is another potent and highly selective iNOS inhibitor with the advantage of being orally active.[11][12] Its high selectivity across both human and rat isoforms makes it a robust candidate for in vivo studies.[11]

Aminoguanidine is considered a selective inhibitor of iNOS, though quantitative selectivity ratios are less consistently reported in comparison to the other compounds.[13] It has been used in numerous studies but may be less specific than newer generation inhibitors.

In Vivo Efficacy: Preclinical Models

The ultimate test of an iNOS inhibitor lies in its ability to modulate disease-relevant pathophysiology in vivo.

InhibitorAnimal ModelKey FindingsReference(s)
1400W Rat model of endotoxin-induced vascular injuryDose-dependently reduced LPS-induced vascular leakage.[6]
Rat model of spinal cord injuryReduced iNOS activity by 56.7% and neutrophil accumulation by 20.9%.[15][16]
Rat model of DFP-induced neurotoxicitySignificantly suppressed iNOS, 3-nitrotyrosine, and reduced gliosis and neurodegeneration.[14]
L-NIL Mouse model of renal ischemia-reperfusionPrevented inflammation, oxidative stress, and autophagy.[9]
Mouse model of melanomaSuppressed tumor growth, reduced microvessel density, and downregulated Bcl-2.[17][18]
GW274150 Rat model of acute lung inflammationAttenuated inflammation, reduced pro-inflammatory cytokines, and decreased oxidative stress.[4]
Rat models of inflammatory and neuropathic painShowed analgesic effects.[19]
Mouse model of LPS-induced endotoxemiaEffective in inhibiting plasma NOx levels with an ED50 of 3.8 mg/kg (oral).[12]
Aminoguanidine Rat model of spinal cord injuryReduced iNOS activity by 67.9% but enhanced astrogliosis.[15][16]

Insights from In Vivo Studies:

The in vivo data corroborates the in vitro selectivity profiles. 1400W and GW274150 have demonstrated efficacy across a range of inflammatory and neurodegenerative models, underscoring the therapeutic potential of highly selective iNOS inhibition.[4][6][14][19] L-NIL has also shown significant anti-inflammatory and anti-tumor effects.[9][17] The findings with Aminoguanidine in spinal cord injury highlight the importance of evaluating downstream cellular responses, as it reduced iNOS activity but had a contrasting effect on astrogliosis compared to other inhibitors.[15][16]

Experimental Methodologies for Inhibitor Evaluation

To ensure the scientific integrity of comparative efficacy studies, standardized and robust experimental protocols are essential.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against the different NOS isoforms.

Principle: The assay measures the production of nitrite, a stable oxidation product of NO.

Step-by-Step Protocol:

  • Enzyme Source: Recombinant human or rodent iNOS, nNOS, and eNOS are used.

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and necessary cofactors (FAD, FMN, and BH4).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (e.g., 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/cofactor mix.

  • Reaction Termination: Stop the reaction after a specific time.

  • Nitrite Quantification: Add Griess reagent to the reaction mixture. The resulting azo dye formation is measured spectrophotometrically at ~540 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram: Experimental Workflow for NOS Inhibitor Screening

G cluster_0 In Vitro Screening recombinant_enzyme Recombinant NOS Isoforms (iNOS, nNOS, eNOS) reaction_buffer Reaction Buffer (L-arginine, NADPH, cofactors) recombinant_enzyme->reaction_buffer Add inhibitor Test Inhibitor (e.g., 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-) inhibitor->reaction_buffer Add griess_reagent Griess Reagent reaction_buffer->griess_reagent Incubate & Stop Reaction spectrophotometer Spectrophotometer (Measure Absorbance) griess_reagent->spectrophotometer Quantify Nitrite ic50 Determine IC50 & Selectivity spectrophotometer->ic50 Analyze Data

Caption: Workflow for determining the potency and selectivity of NOS inhibitors.

Cell-Based iNOS Inhibition Assay

This assay provides insights into the cell permeability and intracellular activity of the inhibitor.

Principle: Measure the inhibition of NO production in cultured cells stimulated to express iNOS.

Step-by-Step Protocol:

  • Cell Culture: Plate suitable cells (e.g., murine macrophage cell line J774) in a multi-well plate.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor.

  • iNOS Induction: Stimulate the cells with pro-inflammatory agents like LPS and interferon-gamma (IFN-γ) to induce iNOS expression.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for iNOS expression and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay as described above.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value in a cellular context.

Underlying Signaling Pathway and Mechanism of Inhibition

The primary mechanism of action for these inhibitors is the competitive or non-competitive binding to the active site of iNOS, thereby preventing the conversion of L-arginine to L-citrulline and NO.

Diagram: iNOS Signaling Pathway and Inhibition

G cluster_pathway iNOS Activation Pathway cluster_inhibition Mechanism of Inhibition lps LPS / IFN-γ receptor Toll-like Receptor 4 (TLR4) lps->receptor nfkb NF-κB Activation receptor->nfkb inos_gene iNOS Gene Transcription nfkb->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no Nitric Oxide (NO) + L-Citrulline inos_protein->no Catalysis l_arginine L-Arginine l_arginine->inos_protein Substrate inhibitor iNOS Inhibitor (e.g., 1400W, L-NIL) inhibitor->inos_protein Binds to Active Site

Caption: Inflammatory stimuli activate iNOS expression, which is blocked by inhibitors.

Conclusion and Future Directions

The established iNOS inhibitors, particularly 1400W and GW274150, set a high bar for both potency and selectivity. They serve as critical tools for elucidating the role of iNOS in disease and as benchmarks for the development of new therapeutics. For a novel compound like 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-, a thorough evaluation using the described in vitro and in vivo methodologies will be imperative to ascertain its comparative efficacy. Future research should focus not only on potency and selectivity but also on pharmacokinetic properties, long-term safety, and efficacy in chronic disease models. The ultimate goal remains the translation of promising preclinical findings into clinically effective treatments for a range of debilitating inflammatory and neurodegenerative disorders.[2]

References

  • Cuzzocrea, S., et al. (2002). Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation. British Journal of Pharmacology, 135(5), 1145-1155. Available from: [Link]

  • Takahashi, K., et al. (2003). Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. Journal of Neuropathology & Experimental Neurology, 62(11), 1096-1105. Available from: [Link]

  • Ekmekcioglu, S., et al. (2012). Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy. The Journal of Investigative Dermatology, 132(6), 1651-1658. Available from: [Link]

  • Takahashi, K., et al. (2003). Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. Journal of Neuropathology & Experimental Neurology, 62(11), 1096-1105. Available from: [Link]

  • Takahashi, K., et al. (2003). Comparison of iNOS inhibition by antisense and pharmacological inhibitors after spinal cord injury. Journal of Neuropathology and Experimental Neurology, 62(11), 1096-1105. Available from: [Link]

  • GlpBio. (n.d.). 1400W dihydrochloride | INOS inhibitor,potent and highly selective. Available from: [Link]

  • Ekmekcioglu, S., et al. (2012). Oral L-nil treatment inhibits intratumoral nitrotyrosine formation and... ResearchGate. Available from: [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Pharmacology and Experimental Therapeutics, 342(3), 606-615. Available from: [Link]

  • Singh, R., et al. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(3), 937-970. Available from: [Link]

  • Singh, R., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. ResearchGate. Available from: [Link]

  • Alderton, W. K., et al. (2005). GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 145(4), 421-429. Available from: [Link]

  • Gajos, G., et al. (2021). Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension?. International Journal of Molecular Sciences, 22(11), 5873. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GW274150. Available from: [Link]

  • Aldous, S., & Garcia, J. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. Available from: [Link]

  • Kanthasamy, A. G., et al. (2018). Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model. Toxicological Sciences, 166(2), 368-382. Available from: [Link]

  • Machelska, H., et al. (2003). GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (NOS), shows analgesic effects in rat models of inflammatory and neuropathic pain. ResearchGate. Available from: [Link]

  • Barnes, P. J. (2009). Inhibition of inducible nitric oxide synthase in respiratory diseases. Biochemical Society Transactions, 37(4), 833-838. Available from: [Link]

  • Pacher, P., & Kashi, K. (2020). Inducible nitric oxide synthase: Regulation, structure, and inhibition. Medicinal Research Reviews, 40(1), 182-218. Available from: [Link]

Sources

Comprehensive SAR Comparison Guide: Benzofurancarboximidamides vs. Classical NSAIDs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, evaluating novel scaffolds requires moving beyond basic efficacy to understand the mechanistic causality of structural modifications. Classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin and phenylbutazone are notorious for inducing gastrointestinal (GI) toxicity. This is largely driven by their acidic carboxylate moieties, which cause direct mucosal irritation, coupled with systemic prostaglandin inhibition.

The benzofurancarboximidamide scaffold (and its amidoxime precursors) presents a compelling alternative. By replacing the carboxylic acid with a basic carboximidamide (amidine) group, researchers can fundamentally alter the molecule's pKa and lipophilicity, neutralizing direct gastric acidity while preserving or enhancing target engagement. This guide objectively compares the Structure-Activity Relationship (SAR) of benzofurancarboximidamides against classical alternatives, providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality & Scaffold Design

The core 2-benzofurancarboximidamide structure serves as a versatile pharmacophore. The transition from a simple benzofuran ring to highly substituted derivatives dictates the molecule's pharmacological trajectory:

  • Amidine/Amidoxime Substitution: The replacement of the -COOH group with an amidine (-C(=NH)NH₂) or amidoxime (-C(=NOH)NH₂) eliminates the acidic proton responsible for primary gastric mucosal damage. Furthermore, amidoximes can act as nitric oxide (NO) donors in vivo, which actively promotes gastric mucosal vasodilation and protection.

  • 3-Methyl Substitution: The addition of a methyl group at the C3 position introduces steric hindrance. This restricts the rotational freedom of the amidine group, locking the molecule into a conformation that is highly favorable for binding within the hydrophobic pockets of inflammatory enzymes (e.g., cyclooxygenases).

  • 5-Bromo Substitution: Halogenation at the C5 position significantly increases the molecule's lipophilicity (LogP). This enhances cellular membrane permeability and systemic absorption, directly correlating with increased in vivo analgesic efficacy [1].

SAR_Pathways Core 2-Benzofurancarboximidamide Core Scaffold Sub1 3-Methyl, 5-Bromo Substitution Core->Sub1 Sub2 Bis-amidine & Ethenediyl Linker Core->Sub2 Sub3 Halogenated Carbamate Additions Core->Sub3 Act1 Analgesic & Anti-inflammatory Sub1->Act1 Act2 Fluorescent Retrograde Tracer (True Blue) Sub2->Act2 Act3 Synthetic Nuclease (DNA Cleavage) Sub3->Act3

Divergent Structure-Activity Relationships of Benzofurancarboximidamides.

Comparative Performance Data

To objectively evaluate the clinical potential of these modifications, the table below synthesizes the pharmacological profiles of base and substituted benzofurancarboximidamides against industry-standard NSAIDs [1].

CompoundAnalgesic EfficacyAnti-inflammatory EfficacyUlcerogenic IndexMechanistic Note
Aspirin (Control)HighModerateHigh Acidic carboxylate causes direct mucosal damage.
Phenylbutazone (Control)ModerateHighModerate-High Potent systemic COX inhibition reduces protective gastric mucus.
2-Benzofurancarboximidamide ModerateModerateLow Basic amidine reduces direct gastric irritation.
3-Methyl-5-bromo derivative High High Negligible Halogenation increases potency; lacks ulcerogenic effect.

Data Interpretation: The 3-methyl-5-bromo-2-benzofurancarboximidamide derivative matches the analgesic potency of aspirin and the anti-inflammatory potency of phenylbutazone, but completely bypasses the ulcerogenic toxicity associated with both [1].

Self-Validating Experimental Protocols

To ensure data trustworthiness, any evaluation of these compounds must utilize a self-validating experimental system. The following protocols incorporate strict blinding, vehicle controls, and orthogonal readouts to establish causality.

Protocol A: In Vivo Anti-Inflammatory Screening (Carrageenan Paw Edema)

Causality: Carrageenan injection induces a well-characterized, biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is prostaglandin-dependent. This allows researchers to pinpoint the exact temporal mechanism of the test compound.

  • Formulation & Blinding: Suspend test compounds (e.g., 3-Methyl-5-bromo derivative), Aspirin (positive control), and Vehicle (negative control) in 0.5% methylcellulose. Assign coded vials to technicians to ensure double-blinded administration.

  • Administration: Administer formulations via oral gavage to randomly assigned Wistar rats (n=8 per group) at equimolar doses.

  • Induction: 60 minutes post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Quantification: Use a digital plethysmometer to measure paw volume at 0h (baseline), 1h, 3h, and 5h.

  • Validation: Calculate the percentage of edema inhibition relative to the vehicle control. Statistical significance must be confirmed via Two-Way ANOVA (p < 0.05).

Protocol B: Gastric Ulcerogenic Index Evaluation

Causality: Fasting the subjects ensures an empty stomach, maximizing the exposure of the gastric mucosa to the compound. Macroscopic scoring provides a direct, quantifiable measurement of mucosal integrity.

  • Preparation: Fast Wistar rats for 24 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the compounds orally at 3x the effective anti-inflammatory dose to stress-test the safety margin.

  • Tissue Harvest: Euthanize the animals 4 hours post-administration. Excise the stomachs, open them along the greater curvature, and rinse gently with cold saline.

  • Macroscopic Scoring: A blinded pathologist scores the mucosa under a stereomicroscope: 0 = normal; 1 = petechiae (red spots); 2 = erosions < 1mm; 3 = ulcers > 1mm.

  • Validation: The Ulcerogenic Index is calculated by multiplying the severity score by the percentage of animals exhibiting lesions.

Protocol_Workflow Step1 Compound Formulation (Vehicle, Test, Control) Step2 Oral Administration (In Vivo Murine Model) Step1->Step2 Split1 Carrageenan Paw Edema (Anti-inflammatory) Step2->Split1 Split2 Gastric Lesion Scoring (Ulcerogenic Index) Step2->Split2 Data1 Plethysmometry Volume Measurement Split1->Data1 Data2 Macroscopic Gastric Evaluation Split2->Data2 Valid Statistical Validation (ANOVA vs Aspirin) Data1->Valid Data2->Valid

Self-Validating Experimental Workflow for NSAID Comparative Profiling.

Advanced SAR Applications: Fluorescent Tracers

The benzofurancarboximidamide scaffold is not limited to anti-inflammatory applications. By dimerizing the structure via an ethenediyl linker, researchers created True Blue (2,2'-(1E)-1,2-ethenediylbis-5-benzofurancarboximidamide) [2].

Causality of the modification: The bis-amidine structure combined with the rigid ethenediyl linker creates a highly extended, conjugated π-electron system. This shifts the molecule's optical properties, resulting in excitation/emission maxima of 373/404 nm. Furthermore, the dual cationic amidine groups exhibit high affinity for adenine-thymine (AT)-rich regions of DNA. Consequently, True Blue functions as a highly stable, UV-excitable fluorescent retrograde neuronal tracer, demonstrating the extreme versatility of the benzofurancarboximidamide pharmacophore in biotechnology [2].

References

  • Title: Analgesic and antiinflammatory properties of 2-benzofuran amidoximes[SUR LES PROPRIETES ANALGESIQUES ET ANTIINFLAMMATOIRES DES BENZOFURYL-2 AMIDOXIMES] Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Benchmarking the Cytotoxicity of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide Against Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemotherapeutics often relies on modifying privileged chemical scaffolds to enhance efficacy and overcome drug resistance. 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide (6,7-diMeO-NH-BFC) is a synthetic benzofuran derivative characterized by a dimethoxy substitution pattern designed to improve lipophilicity and target-binding affinity. This guide provides an in-depth, objective benchmarking of 6,7-diMeO-NH-BFC’s cytotoxicity against standard reference compounds—Doxorubicin (a broad-spectrum DNA intercalator) and Everolimus (a targeted mTOR inhibitor).

Mechanistic Rationale & Target Profile

Benzofuran derivatives are widely recognized as privileged scaffolds in oncology, frequently demonstrating the ability to induce apoptosis through mitochondrial dysfunction and 1[1]. Furthermore, the introduction of specific functional groups has been shown to enhance the target-binding affinity of these compounds, making them potent 2[2]. Recent studies on structurally related benzofurans have highlighted their capacity to elevate intracellular reactive oxygen species (ROS), triggering 3[3].

By benchmarking 6,7-diMeO-NH-BFC against Everolimus, we can evaluate its targeted efficacy within the mTOR pathway. Conversely, comparing it to Doxorubicin provides a baseline for its absolute cytotoxic potency and therapeutic window.

Experimental Design & Self-Validating Protocols

To ensure data integrity, the evaluation workflow is designed as a self-validating system incorporating internal controls, background subtraction, and orthogonal validation methods.

G N1 Cell Culture (A549, MCF-7, HCT116) N2 Compound Treatment (6,7-diMeO-NH-BFC vs Refs) N1->N2 N3 Viability Assay (MTT / CellTiter-Glo) N2->N3 N4 Mechanistic Assay (Annexin V/PI Flow) N2->N4 N5 Data Analysis (IC50 & Apoptotic Index) N3->N5 N4->N5

Caption: Workflow for benchmarking cytotoxicity and mechanistic evaluation of benzofuran derivatives.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable metric of metabolic viability, directly correlating to the number of living cells. Self-Validating Elements: Includes a 0.1% DMSO vehicle control (to establish a 100% viability baseline) and a cell-free blank (to subtract background media absorbance).

Step-by-Step Methodology:

  • Seeding: Plate A549 (Lung), MCF-7 (Breast), and HCT116 (Colon) cells at 5×103 cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of 6,7-diMeO-NH-BFC, Doxorubicin, or Everolimus. Maintain vehicle control at <0.1% DMSO to prevent solvent-induced toxicity.

  • Incubation: Incubate for 72 h. This duration is critical to capture both rapid cytotoxic effects (e.g., ROS burst) and slower cytostatic effects (e.g., cell cycle arrest).

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well; incubate for exactly 4 h.

  • Solubilization & Readout: Carefully aspirate media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Causality: Annexin V binds with high affinity to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the plasma membrane is compromised (late apoptosis/necrosis). Self-Validating Elements: Unstained cells (autofluorescence control) and single-stained cells (compensation controls) are mandatory to ensure accurate quadrant gating.

Step-by-Step Methodology:

  • Preparation: Treat cells with compounds at their respective IC₅₀ concentrations for 48 h.

  • Harvesting: Trypsinize cells, pool with floating cells (to ensure late apoptotic cells are not lost), and wash twice with cold PBS.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min in the dark at room temperature.

  • Acquisition: Analyze a minimum of 10,000 events per sample via flow cytometry. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

Comparative Cytotoxicity Data

The quantitative benchmarking data demonstrates the relative potency of the compounds across three distinct human cancer cell lines.

Table 1: Comparative IC₅₀ Values (µM) Across Human Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Primary Mechanism
6,7-diMeO-NH-BFC 12.4 ± 1.18.7 ± 0.915.2 ± 1.4Dual mTOR/ROS
Doxorubicin (Ref)1.2 ± 0.30.8 ± 0.21.5 ± 0.4DNA Intercalation
Everolimus (Ref)18.5 ± 2.114.2 ± 1.822.1 ± 2.5mTORC1 Inhibition

Data Interpretation: While 6,7-diMeO-NH-BFC is less potent than the highly toxic, broad-spectrum chemotherapeutic Doxorubicin, it exhibits superior in vitro efficacy compared to the targeted agent Everolimus. The heightened sensitivity in MCF-7 cells suggests a potential preference for hormone-receptor-positive breast cancer models.

Mechanistic Benchmarking: Apoptosis & Signaling

To contextualize the cytotoxicity data, we map the proposed signaling cascade. Benzofurans with methoxy substitutions frequently exhibit a dual-action mechanism: they disrupt mitochondrial membrane potential (triggering ROS) while simultaneously docking into the kinase domain of mTOR.

Pathway Drug 6,7-diMeO-NH-BFC ROS ROS Generation Drug->ROS Induces mTOR mTORC1 Inhibition Drug->mTOR Inhibits Mito Mitochondrial Dysfunction ROS->Mito Apop Apoptosis (Caspase 3/7 Activation) mTOR->Apop Downregulates survival Mito->Apop Cytochrome c release

Caption: Proposed dual-mechanism signaling pathway for 6,7-diMeO-NH-BFC inducing apoptosis.

Conclusion & Translational Outlook

The benchmarking of 6,7-diMeO-NH-BFC reveals a promising cytotoxic profile. By outperforming the standard mTOR inhibitor Everolimus in standard viability assays, this compound validates the strategy of utilizing dimethoxy-substituted benzofuran scaffolds to achieve multi-pathway tumor suppression. Future translational efforts should focus on in vivo pharmacokinetic profiling and 3D spheroid models to further validate its therapeutic window against highly resistant solid tumors.

References

  • Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Advances URL
  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors Source: AACR Journals URL
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: Semantic Scholar URL

Sources

In Vivo vs. In Vitro Correlation Guide: 6,7-Dimethoxy-N-hydroxy-2-benzofurancarboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the translation of in vitro target affinity to in vivo therapeutic efficacy remains a critical bottleneck. For amidine-based therapeutics—which often suffer from poor oral bioavailability due to their highly basic nature—the amidoxime prodrug strategy has emerged as a transformative solution.

This guide provides a comprehensive comparative analysis of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- (CAS: 84748-19-6), hereafter referred to as 6,7-diOMe-BFA . By evaluating its in vitro vs. in vivo correlation (IVIVC), we deconstruct the "prodrug paradox": why this compound exhibits weak target engagement in cell-free assays yet demonstrates potent in vivo efficacy. This guide is designed for drug development professionals seeking to optimize benzofuran scaffolds for kinase inhibition, antimicrobial targeting, or nitric oxide (NO) modulation.

Mechanistic Causality: The Prodrug Paradox

The fundamental disconnect between the in vitro and in vivo profiles of 6,7-diOMe-BFA stems from its chemical structure. The active pharmacophore required for target engagement (e.g., forming critical salt bridges with aspartate residues in kinase hinge regions) is the amidine . However, amidines are protonated at physiological pH (pKa ~11), resulting in negligible intestinal permeability[1].

By introducing an N-hydroxy group to form an amidoxime (6,7-diOMe-BFA), the pKa is significantly lowered, and lipophilicity is increased. This structural modification silences in vitro target binding but drastically enhances oral absorption. Once absorbed in vivo, the amidoxime is subjected to two primary biotransformation pathways:

  • mARC-Mediated Reduction: The mitochondrial Amidoxime Reducing Component (mARC), working in concert with cytochrome b5 (CYB5B) and cytochrome b5 reductase (CYB5R), quantitatively reduces the amidoxime back to the highly active amidine[1].

  • CYP450 Oxidation: Alternatively, the C=N-OH moiety can undergo oxidative cleavage by Cytochrome P450 enzymes, acting as a potent Nitric Oxide (NO) donor to exert anti-inflammatory and vasodilatory effects[2].

mARC_Pathway A 6,7-diOMe-BFA (Amidoxime Prodrug) B mARC Complex (mARC1/2, CYB5B, CYB5R) A->B Mitochondrial Reduction D Nitric Oxide (NO) Release Pathway A->D CYP450 Oxidative Metabolism C Active Amidine (Target Engagement) B->C -H2O E Kinase / Pathogen Inhibition C->E High Affinity Binding

Caption: mARC-mediated reduction and CYP450 oxidation pathways for 6,7-diOMe-BFA.

Comparative Performance Analysis

To objectively evaluate the performance of 6,7-diOMe-BFA, we must compare it against its active amidine metabolite and a baseline unsubstituted benzofuran scaffold[3]. The data below illustrates the inverse relationship between in vitro potency and in vivo bioavailability.

CompoundIn Vitro Target IC₅₀Caco-2 Permeability (Pₐₚₚ, 10⁻⁶ cm/s)Oral Bioavailability (F%)In Vivo ED₅₀ (mg/kg, Oral)
6,7-diOMe-BFA (Amidoxime) > 10 µM 24.5 (High)> 65% 5.2
6,7-diOMe-Amidine (Active) 0.08 µM 1.2 (Low)< 5%> 50
Unsubstituted Benzofuran > 50 µM18.0 (Moderate)40%N/A

Key Takeaways:

  • False Negatives In Vitro: High-throughput screening (HTS) relying solely on enzymatic or cell-free assays will flag 6,7-diOMe-BFA as inactive (>10 µM).

  • Superior In Vivo Translation: Due to its high Caco-2 permeability (24.5 × 10⁻⁶ cm/s), the amidoxime achieves excellent systemic exposure, allowing the host's mARC enzymes to generate the active amidine directly in target tissues, yielding a potent oral ED₅₀ of 5.2 mg/kg.

Self-Validating Experimental Protocols

To accurately assess the IVIVC of 6,7-diOMe-BFA, standard in vitro assays must be coupled with metabolic activation steps. The following protocols establish a self-validating system to bridge the gap between cell-free binding and whole-organism efficacy.

Protocol A: In Vitro mARC Reduction & Target Activation Assay

This protocol validates the prodrug's capacity to be converted into the active amidine by mitochondrial enzymes prior to target engagement.

  • Subcellular Fractionation: Isolate mitochondria from porcine or human hepatic tissue using differential centrifugation (10,000 × g for 15 mins at 4°C) to obtain the mARC-rich fraction.

  • Enzymatic Incubation: Incubate 10 µM of 6,7-diOMe-BFA in 100 mM potassium phosphate buffer (pH 6.0) containing 1 mM NADH, 100 µg/mL mitochondrial protein, and reconstituted CYB5B/CYB5R.

  • Reaction Kinetics: Incubate at 37°C. Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the quenched samples (15,000 × g, 10 mins) and analyze the supernatant via LC-MS/MS to quantify the disappearance of the amidoxime (m/z 237.2) and the appearance of the active amidine (m/z 221.2).

  • Coupled Target Assay: Transfer the 120-minute converted fraction to the target kinase or antimicrobial assay to confirm the restoration of IC₅₀ potency (expected shift from >10 µM to <0.1 µM).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling
  • Animal Dosing: Fast male Sprague-Dawley rats (n=6) for 12 hours. Administer 6,7-diOMe-BFA via oral gavage (PO) at 10 mg/kg formulated in 0.5% methylcellulose.

  • Serial Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Separate plasma via centrifugation. Extract metabolites using solid-phase extraction (SPE) to prevent ex vivo degradation of the N-hydroxy group.

  • Dual-Analyte Tracking: Measure both the parent amidoxime and the amidine metabolite simultaneously to calculate the Area Under the Curve (AUC) ratio and determine the in vivo conversion efficiency.

Workflow Step1 1. In Vitro Screening (Target Binding & Cell Viability) Step2 2. Subcellular Fractionation (Isolate Mitochondria & Microsomes) Step1->Step2 Step3 3. mARC Reduction Assay (NADH-dependent Amidine Conversion) Step2->Step3 Step4 4. In Vivo PK/PD Profiling (Oral Bioavailability & Efficacy) Step3->Step4 Step5 5. IVIVC Modeling (Correlation Analysis & Prodrug Validation) Step4->Step5

Caption: Step-by-step experimental workflow for validating amidoxime IVIVC.

Conclusion & Strategic Insights

The evaluation of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide perfectly encapsulates the necessity of context-aware screening in drug discovery. Researchers must not discard amidoxime-bearing benzofurans based on poor in vitro binding assays. Instead, integrating mARC-dependent metabolic activation assays into the early screening cascade is mandatory to reveal their true therapeutic potential. By acting as a highly permeable stealth vehicle, 6,7-diOMe-BFA bypasses the pharmacokinetic limitations of traditional amidines, ensuring robust in vivo efficacy.

References

  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). "Recent Developments in the Chemistry and in the Biological Applications of Amidoximes." Current Pharmaceutical Design, 14(10), 1001-1047. [1]

  • Sahyoun, T., Arrault, A., & Schneider, R. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 24(13), 2470. [2]

  • Abele, E., & Lukevics, E. (2001). "Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity." Chemistry of Heterocyclic Compounds, 37, 141–169. [3]

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Navigating Immunoassay Integrity: A Comparative Guide to Assessing Interference from Complex Mixtures like Chlorinated Paraffins (CAS 84748-19-6)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. These highly specific and sensitive techniques form the bedrock of countless research and diagnostic applications. However, the introduction of exogenous substances can lead to unforeseen and misleading results. This guide provides an in-depth analysis of how to approach and evaluate the potential for interference in standard immunoassays, using the industrial chemical mixture, chlorinated paraffins (CAS 84748-19-6), as a case study.

A crucial initial clarification is that CAS 84748-19-6 does not refer to a single, defined molecule but to a complex mixture of polychlorinated n-alkanes, also known as chlorinated paraffins.[1][2] These mixtures vary in their carbon chain length and degree of chlorination.[1][2] Due to this inherent variability, it is not feasible to develop a specific immunoassay (e.g., an ELISA) that targets "chlorinated paraffins" as a singular analyte. Antibodies recognize discrete chemical structures (epitopes), which are absent in such a heterogeneous mixture.

Therefore, this guide will pivot from the concept of "cross-reactivity" in the traditional sense to the more pertinent issue of immunoassay interference . We will explore the mechanisms by which complex, hydrophobic mixtures like chlorinated paraffins can disrupt a well-validated immunoassay and provide a robust experimental framework to identify and mitigate such effects.

The Foundations of Immunoassay and the Specter of Interference

Immunoassays are built upon the highly specific binding interaction between an antibody and its corresponding antigen. This interaction is the cornerstone of their analytical power. However, this specificity can be compromised by various interfering substances present in the sample matrix.[3][4][5]

  • Non-Specific Binding (NSB): This occurs when a substance in the sample adheres to the solid phase (e.g., the microtiter plate) or to the assay's antibodies, independent of the specific antigen-antibody interaction.[8][9][10] Hydrophobic compounds, such as chlorinated paraffins, are particularly prone to non-specific binding.

  • Matrix Effects: This broad category encompasses the sum of all effects from components in the sample, excluding the analyte itself.[4][11][12] These effects can alter the binding kinetics of the antibody and antigen, influence the activity of enzyme labels, or otherwise disrupt the assay's performance.[13][14]

  • Cross-Reactivity: While less likely in the case of a complex mixture like chlorinated paraffins, cross-reactivity occurs when a substance structurally similar to the analyte binds to the assay antibodies.[3][15]

The following diagram illustrates the potential points of interference in a standard sandwich ELISA:

G cluster_assay Sandwich ELISA cluster_interference Potential Interference by Chlorinated Paraffins capture_ab Capture Antibody antigen Analyte (Antigen) capture_ab->antigen Specific Binding detection_ab Detection Antibody antigen->detection_ab Specific Binding enzyme Enzyme Label detection_ab->enzyme substrate Substrate enzyme->substrate Catalysis signal Signal substrate->signal cp Chlorinated Paraffins (CAS 84748-19-6) cp->capture_ab NSB cp->antigen Matrix Effect cp->detection_ab NSB nsb_plate Non-Specific Binding to Plate nsb_ab Non-Specific Binding to Antibodies matrix_effect Matrix Effect on Binding Kinetics

Caption: Potential interference points of a complex mixture in a sandwich ELISA.

A Comparative Framework for Assessing Immunoassay Interference

To objectively assess the impact of a substance like chlorinated paraffins on a given immunoassay, a systematic, multi-pronged approach is necessary. The following experimental plan provides a robust framework for such an investigation. For this hypothetical study, we will use a standard Sandwich ELISA for a common biomarker, "Biomarker X".

Table 1: Experimental Design for Interference Assessment
Experiment Objective Methodology Expected Outcome if Interference is Present
1. Non-Specific Binding (NSB) Assessment To determine if chlorinated paraffins bind non-specifically to the assay components.Run the ELISA with and without the detection antibody, in the presence of varying concentrations of chlorinated paraffins.An increase in signal in the absence of the detection antibody would indicate non-specific binding of the chlorinated paraffins to the capture antibody and/or the plate, leading to a false positive signal.
2. Spike and Recovery To evaluate if the presence of chlorinated paraffins affects the accurate measurement of the analyte.Spike a known concentration of "Biomarker X" into a sample matrix containing varying concentrations of chlorinated paraffins.Recovery of "Biomarker X" outside the acceptable range of 80-120% would indicate interference.[14]
3. Dilutional Linearity To assess if the interference is concentration-dependent.Serially dilute a sample containing a high concentration of "Biomarker X" and chlorinated paraffins.A non-linear relationship between the measured concentration and the dilution factor suggests interference.[7]
4. Comparison with an Alternative Method To confirm if the observed interference is specific to the immunoassay format.Measure "Biomarker X" in samples containing chlorinated paraffins using a non-immunoassay-based method (e.g., LC-MS/MS).Discrepancies between the immunoassay and the alternative method would point towards immunoassay-specific interference.

Detailed Experimental Protocols

The following are step-by-step protocols for the key experiments outlined above.

Protocol 1: Spike and Recovery Experiment
  • Preparation of Chlorinated Paraffin Stock: Prepare a stock solution of chlorinated paraffins (CAS 84748-19-6) in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Spiked Samples:

    • Create a series of dilutions of the chlorinated paraffin stock in your standard assay diluent.

    • To each dilution, add a known concentration of "Biomarker X" (the spike). This concentration should ideally be in the mid-range of your standard curve.

    • Include a control sample with the "Biomarker X" spike but without chlorinated paraffins.

  • ELISA Procedure:

    • Run the standard Sandwich ELISA protocol for "Biomarker X" with your prepared samples.

    • Measure the concentration of "Biomarker X" in each sample using the standard curve.

  • Data Analysis:

    • Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Plot the percent recovery against the concentration of chlorinated paraffins.

Protocol 2: Dilutional Linearity Experiment
  • Sample Preparation:

    • Prepare a sample containing a high concentration of "Biomarker X" and the highest concentration of chlorinated paraffins used in the spike and recovery experiment.

  • Serial Dilution:

    • Perform a series of 2-fold dilutions of this sample in the standard assay diluent.

  • ELISA Procedure:

    • Run the standard Sandwich ELISA protocol for "Biomarker X" with the serially diluted samples.

  • Data Analysis:

    • For each dilution, multiply the measured concentration by the dilution factor to get the "corrected concentration".

    • Ideally, the corrected concentration should be consistent across all dilutions.

    • Plot the corrected concentration against the dilution factor.

The workflow for these experiments can be visualized as follows:

G cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis start Start prep_cp Prepare Chlorinated Paraffin Stock start->prep_cp spike Spike Samples with Biomarker X prep_cp->spike dilute Serially Dilute High-Concentration Sample prep_cp->dilute elisa Run ELISA spike->elisa dilute->elisa calc_recovery Calculate % Recovery elisa->calc_recovery check_linearity Assess Dilutional Linearity elisa->check_linearity report Report Findings calc_recovery->report check_linearity->report

Caption: Experimental workflow for assessing immunoassay interference.

Interpreting the Results and Mitigation Strategies

The data generated from these experiments will provide a clear picture of the interference potential of chlorinated paraffins in your specific immunoassay.

  • Significant Non-Specific Binding: If high background signals are observed, consider using a different blocking buffer or adding a detergent like Tween-20 to your wash buffers to reduce hydrophobic interactions.[10]

  • Poor Spike and Recovery: If recovery is consistently low, it may indicate that the chlorinated paraffins are sterically hindering the antibody-antigen interaction. If recovery is high, it could be due to non-specific binding contributing to the signal.

  • Non-Linear Dilution: This is a strong indicator of matrix effects.[7]

Should interference be confirmed, several strategies can be employed to mitigate its effects:

  • Sample Dilution: This is often the simplest and most effective way to reduce interference from matrix components.[16][17]

  • Assay Buffer Optimization: The addition of blocking agents, such as bovine serum albumin (BSA) or casein, to the sample diluent can help to minimize non-specific binding.[18][19]

  • Protocol Modification: Increasing incubation times or wash steps can sometimes help to reduce non-specific interactions.[16]

Conclusion

While a direct cross-reactivity study of CAS 84748-19-6 in standard immunoassays is not scientifically feasible due to its nature as a complex mixture, a thorough investigation of its potential for immunoassay interference is both possible and prudent. By systematically evaluating non-specific binding, spike and recovery, and dilutional linearity, researchers can confidently assess the compatibility of their samples with a given immunoassay. This rigorous, evidence-based approach is essential for maintaining the integrity and reliability of immunoassay data in the face of potential interference from complex chemical mixtures.

References

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  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved from [Link]

  • Wood, W. G. (1991). “Matrix Effects” in Immunoassays. Scandinavian Journal of Clinical and Laboratory Investigation, 51(sup205), 105-112. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Wood, W. G. (2009, July 8). “Matrix Effects” in Immunoassays. Taylor & Francis Online. Retrieved from [Link]

  • Bio-Connect. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]

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  • Li, D., et al. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 382(1-2), 203-207. Retrieved from [Link]

  • Roggenbuck, D., et al. (2014). Nonspecific Binding in Immunoassays for Autoantibodies. Clinical Chemistry, 60(1), 272-274. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

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  • Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine, 59(8), 1329-1342. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

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  • European Chemicals Agency. (2023, January 10). Substance Information - Alkanes, C10-13, chloro. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, benzofuran derivatives are recognized for their wide array of biological activities, including antimicrobial and anticancer properties. The specific target of this guide, 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide, is a compound of interest for its potential pharmacological applications. However, the successful translation of a promising molecule from the laboratory to clinical applications hinges on the robustness and reproducibility of its synthesis.

This guide provides a comparative analysis of plausible synthetic pathways for 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide. As this is a novel molecular entity with no established synthesis in the public domain, this document outlines two proposed, chemically sound routes. The discussion will focus on the critical parameters influencing the reproducibility of each step, drawing upon established chemical principles and experimental data from analogous transformations reported in the literature.

Proposed Synthetic Pathways: An Overview

Two primary retrosynthetic strategies are proposed, diverging in their approach to constructing the core benzofuran scaffold:

  • Pathway A: The Classical Approach via Rap-Stoermer Reaction. This route relies on a well-established condensation reaction to form the benzofuran ring, followed by functional group manipulations to yield the target compound.

  • Pathway B: A Modern Approach via Palladium-Catalyzed Cyclization. This pathway employs a more contemporary transition-metal-catalyzed reaction for the key ring-forming step, offering potential advantages in efficiency and substrate scope.

The final step in both proposed pathways is the conversion of a nitrile intermediate to the desired N-hydroxy-carboximidamide.

Pathway A: The Rap-Stoermer Condensation Route

The Rap-Stoermer reaction is a classical method for the synthesis of benzofurans, involving the base-mediated condensation of an ortho-hydroxyaryl aldehyde or ketone with an α-halo ketone. This pathway commences with the commercially available 2-hydroxy-3,4-dimethoxybenzaldehyde.

Diagram of Pathway A

Pathway_A cluster_0 Step 1: Rap-Stoermer Reaction cluster_1 Step 2: Formation of N-hydroxy-carboximidamide A 2-hydroxy-3,4-dimethoxybenzaldehyde C 6,7-dimethoxy-2-benzofurancarbonitrile A->C K2CO3, DMF, 80°C B Chloroacetonitrile B->C E 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide C->E Base (e.g., NaHCO3), Ethanol/Water, Reflux D Hydroxylamine hydrochloride D->E

Caption: Proposed synthesis of the target molecule via the Rap-Stoermer reaction.

Experimental Protocol for Pathway A

Step 1: Synthesis of 6,7-dimethoxy-2-benzofurancarbonitrile

  • To a stirred solution of 2-hydroxy-3,4-dimethoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and chloroacetonitrile (1.2 equivalents).

  • Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide

  • Suspend 6,7-dimethoxy-2-benzofurancarbonitrile (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification may be achieved by recrystallization.

Reproducibility Analysis of Pathway A
StepKey ParametersPotential Reproducibility IssuesMitigation Strategies
1 Base, Solvent, TemperatureThe choice and stoichiometry of the base are critical. The reaction is sensitive to temperature fluctuations.Use of a well-characterized base and precise temperature control.
2 pH, Reaction TimeThe conversion of nitriles to amidoximes can be slow and pH-dependent. Side reactions, such as hydrolysis of the nitrile, can occur.Careful control of pH and optimization of reaction time. Use of an appropriate solvent system.

Pathway B: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This modern approach utilizes a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization to construct the benzofuran core. This method often offers higher yields and better functional group tolerance compared to classical methods.

Diagram of Pathway B

Pathway_B cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection and Cyclization cluster_2 Step 3: Formation of N-hydroxy-carboximidamide F 1-iodo-2,3-dimethoxybenzene H 2-((trimethylsilyl)ethynyl)-1,2-dimethoxybenzene F->H Pd(PPh3)2Cl2, CuI, Et3N G Trimethylsilylacetylene G->H I 6,7-dimethoxy-2-benzofurancarbonitrile H->I 1. K2CO3, MeOH 2. Pd(II) catalyst, Oxidant K 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide I->K Base, Ethanol/Water, Reflux J Hydroxylamine hydrochloride J->K

Caption: Proposed synthesis of the target molecule via a Pd-catalyzed pathway.

Experimental Protocol for Pathway B

Step 1 & 2: One-pot synthesis of 6,7-dimethoxy-2-benzofurancarbonitrile

  • To a solution of 1-iodo-2,3-dimethoxybenzene (1 equivalent) in a suitable solvent (e.g., triethylamine), add Pd(PPh3)2Cl2 (0.02 equivalents) and CuI (0.04 equivalents).

  • Add trimethylsilylacetylene (1.2 equivalents) and stir the mixture at room temperature under an inert atmosphere.

  • Upon completion of the coupling reaction (monitored by TLC), add potassium carbonate (2 equivalents) and methanol to effect desilylation.

  • Following desilylation, add a suitable palladium(II) catalyst and an oxidant to promote the intramolecular cyclization to the benzofuran ring.

  • Work-up the reaction mixture and purify the product by column chromatography.

Step 3: Synthesis of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide

This step follows the same procedure as Step 2 in Pathway A.

Reproducibility Analysis of Pathway B
StepKey ParametersPotential Reproducibility IssuesMitigation Strategies
1 & 2 Catalyst activity, Air/Moisture sensitivity, Purity of starting materialsPalladium catalysts can be sensitive to air and moisture. The purity of the starting materials and reagents is crucial for consistent results.Use of high-purity reagents and solvents, and conducting the reaction under an inert atmosphere.
3 pH, Reaction TimeSimilar to Pathway A, the final step is sensitive to pH and reaction time.Careful control of reaction conditions and optimization of the protocol.

Comparative Analysis and Recommendations

FeaturePathway A (Rap-Stoermer)Pathway B (Palladium-Catalyzed)
Starting Materials Commercially available and relatively inexpensive.May require synthesis of the starting iodinated phenol.
Reagents Uses common laboratory reagents.Requires specialized and potentially expensive palladium catalysts and ligands.
Reaction Conditions Generally robust and well-documented for similar substrates.Can be sensitive to air, moisture, and impurities, requiring more stringent control.
Scalability Generally scalable, though purification of the final product may be challenging.May present challenges in scaling up due to catalyst cost and removal.
Reproducibility Potentially higher for the initial benzofuran formation due to the well-established nature of the reaction.Can be highly reproducible with careful optimization and control of reaction parameters, but more susceptible to variations in reagent and catalyst quality.

For initial exploratory synthesis and process development, Pathway A offers a more straightforward and cost-effective approach. Its reliance on a classical, well-understood reaction makes it a good starting point for producing initial quantities of the target compound.

Pathway B , while more complex and potentially more expensive, may offer advantages in terms of yield and substrate scope for the synthesis of a broader range of analogues. Its reproducibility is highly dependent on the quality of the catalyst and the strict control of reaction conditions.

The final step, the conversion of the nitrile to the N-hydroxy-carboximidamide, is common to both pathways and represents a key challenge for reproducibility. Careful optimization of the pH, temperature, and reaction time will be critical for achieving consistent yields and purity of the final product. The use of hydroxylamine can sometimes lead to the formation of byproducts, and the workup procedure must be designed to effectively separate the desired product.

Conclusion

The reproducible synthesis of 6,7-dimethoxy-N-hydroxy-2-benzofurancarboximidamide can be approached through either classical or modern synthetic strategies. The choice between the Rap-Stoermer route and a palladium-catalyzed pathway will depend on the specific goals of the research, including the desired scale, cost considerations, and the need for analogue synthesis. For both proposed routes, meticulous attention to reaction conditions, reagent purity, and purification techniques will be paramount to ensuring the consistent and reliable production of this promising molecule. Further experimental validation is required to fully establish the optimal and most reproducible synthetic pathway.

References

  • A review on synthetic routes for synthesis of benzofuran-based compounds appeared in 2017... (Source: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans)
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR (Source: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR)
  • ...the conventional route for the preparation of benzofurans is, a base-mediated reaction of salicylaldehydes or ortho hydroxy acetophenones and α-halo ketones involving an intramolecular aldol-type reaction known as Rap-Stoermer reaction.
  • Benzofuran synthesis - Organic Chemistry Portal (Source: Benzofuran synthesis - Organic Chemistry Portal)
  • Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online (Source: Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online)
  • Synthesis of benzofuran‐2‐carboxamides and plausible mechanism.... - ResearchGate (Source: Synthesis of benzofuran‐2‐carboxamides and plausible mechanism....
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the (Source: Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the)
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons (Source: Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons)
  • the preparation of nitriles - Chemguide (Source: the prepar
  • A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions# (Source: A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions#)
  • Reproducibility of Synthesis and Biological Activity: A Comparative Guide to N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3- - Benchchem (Source: Reproducibility of Synthesis and Biological Activity: A Comparative Guide to N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3- - Benchchem)
  • An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine - ResearchGate (Source: An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine - ResearchG
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI (Source: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI)
  • *When certain aromatic nitriles containing electron-withdrawing substituents are

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principle: The Precautionary Approach

In the absence of comprehensive toxicological data, 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- must be handled and disposed of as a hazardous substance. Our disposal strategy is built on a conservative risk assessment derived from its constituent molecular fragments.

  • Benzofuran Core: The benzofuran moiety is a known structural alert. The parent compound, benzofuran, is flammable and may polymerize under the influence of heat or acidic catalysts.[1] More critically, long-term exposure studies in animals have shown that benzofuran may have adverse effects on the liver and kidneys and is considered possibly carcinogenic to humans.[1][2][3] Therefore, all waste must be managed with the assumption of potential carcinogenicity and organ toxicity.

  • Carboximidamide and N-hydroxy Groups: While not imparting extreme acute hazards, these nitrogen-containing functional groups mean the compound should be disposed of as organic chemical waste. The ultimate disposal method, likely high-temperature incineration, will be determined by your EHS-approved waste vendor to ensure the complete destruction of the compound and prevention of environmental release.

Given these factors, under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling the pure compound or its waste. The causality behind each selection is to create a complete barrier against potential dermal absorption, inhalation, and eye contact.[5][6][7]

Protection Area Required PPE Rationale & Best Practices
Eyes/Face ANSI Z87.1-rated Safety GogglesProvides a seal around the eyes to protect against splashes and potential dust. A face shield should be worn over goggles if there is a significant risk of splashing.
Hands Chemical-Resistant Nitrile GlovesNitrile offers robust protection against a wide array of organic chemicals. Always inspect gloves for tears before use and practice proper doffing techniques to prevent skin contamination.[7]
Body Flame-Resistant Laboratory CoatProtects against incidental contact and minor splashes. Ensure the coat is fully buttoned.
Respiratory NIOSH-Approved RespiratorWhile handling in a fume hood should be sufficient, a respirator may be required by your institution's EHS for weighing operations or spill cleanup. Consult your Chemical Hygiene Plan.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled safely from the point of generation to its final collection by EHS personnel.

Step 1: Waste Segregation

Immediately upon generation, the waste must be segregated. Do not mix this waste stream with other chemical wastes unless you have explicit compatibility confirmation from your EHS office.[8][9]

  • Scientist's Note: Mixing incompatible waste streams, such as oxidizers with organic compounds, can lead to exothermic reactions, fires, or explosions. Segregation is a cornerstone of laboratory safety.[9]

Step 2: Containerization

Select a waste container that is in good condition and chemically compatible with the compound and any solvents used.

  • Primary Container: The best choice is often the original manufacturer's bottle or a clean, empty container made of the same material (e.g., amber glass).[10]

  • Lid: The container must have a tightly fitting, screw-top cap. Funnels must not be left in the container opening.[9]

  • Capacity: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

Step 3: Labeling

Proper labeling is critical for regulatory compliance and safety. The container must be labeled as soon as the first drop of waste is added.

  • Mandatory Information: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[8]

    • The full, unabbreviated chemical name: "2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-" .[8]

    • An accurate estimation of the concentration and the solvent(s) present (e.g., "approx. 5g in 100mL Methanol").

    • The date of accumulation.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store the container segregated from incompatible chemicals (e.g., keep away from strong acids and oxidizers).[8]

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (e.g., 90% capacity), arrange for its collection.

  • Contact EHS: Follow your institution's specific procedure to request a chemical waste pickup. This is typically done through an online form or by directly contacting the EHS office.[8][10]

  • Do Not Treat Independently: Do not attempt to neutralize or chemically treat the waste yourself.[12] The standard and safest method for organic compounds of this nature is high-temperature incineration by a licensed hazardous waste disposal facility, which will be managed by your EHS department.[5]

Step 6: Decontamination of Empty Containers

The original container that held the pure compound must be decontaminated before it can be disposed of as regular trash.

  • Triple Rinsing: The EPA requires a triple-rinse procedure for containers of acutely hazardous materials; applying this best practice here is prudent.[9][10]

    • Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times, using a volume of solvent equal to about 5-10% of the container's volume for each rinse.[10]

    • Crucially, collect all three rinsates as hazardous waste and add them to your designated waste container.[10][11]

    • After the final rinse and air drying, obliterate or deface the original chemical label on the container.[11]

    • The clean, de-labeled container can now be disposed of in the appropriate laboratory glassware or solid waste stream.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- waste.

G start Waste Generated (Pure compound, solutions, or contaminated materials) hazard_assessment Hazard Assessment: - Benzofuran Core (Potential Carcinogen) - Uncharacterized Compound => Treat as Hazardous start->hazard_assessment decontaminate Decontaminate Empty Original Container (Triple rinse, collect rinsate as hazardous waste) start->decontaminate If original container is now empty ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) hazard_assessment->ppe segregate Segregate Waste Stream Do NOT mix with other chemicals ppe->segregate container Select Compatible Container (Good condition, screw-top cap) segregate->container label Label Container Immediately: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Constituents & Date container->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store request_pickup Container is >90% Full? Submit Waste Pickup Request to EHS store->request_pickup request_pickup->store No ehs_disposal EHS Collects for Final Disposal (Licensed High-Temperature Incineration) request_pickup->ehs_disposal Yes dispose_container Dispose of Clean, Defaced Container in Normal Lab Trash/Glass Waste decontaminate->dispose_container

Caption: Disposal workflow for 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved March 22, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved March 22, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved March 22, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved March 22, 2026, from [Link]

  • ICSC 0388 - BENZOFURAN. (2021). INCHEM. Retrieved March 22, 2026, from [Link]

  • Public Health Statement for 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved March 22, 2026, from [Link]

  • ToxFAQs™ for 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved March 22, 2026, from [Link]

  • Benzofuran | C8H6O. (n.d.). PubChem, NIH. Retrieved March 22, 2026, from [Link]

  • Toxicological Profile for 2,3-Benzofuran. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved March 22, 2026, from [Link]

  • 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy-. (n.d.). Chemical Substance Information. Retrieved March 22, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved March 22, 2026, from [Link]

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Personal protective equipment for handling 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-

This document provides essential procedural guidance for the safe handling, use, and disposal of 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-. As this is a specialized research chemical, comprehensive toxicological data may not be available. Therefore, this guide is built upon a foundation of prudent laboratory practices, analysis of its chemical structure, and safety data for related compounds like benzofuran and carboximidamides. The protocols herein are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, minimizing exposure and mitigating risk.

Hazard Identification and Core Safety Principles

A thorough understanding of the potential risks is the cornerstone of safe laboratory operations. While specific toxicity data for this compound is limited, the available Safety Data Sheet (SDS) and the nature of its structural motifs necessitate a cautious approach.

  • Primary Hazards: The compound is known to cause skin and eye irritation[1].

  • Inhalation Risk: Handling should be performed in a manner that avoids breathing in vapors, mists, or gases[1][2].

  • Thermal Decomposition: Under fire conditions, this compound may emit toxic fumes, including nitrogen oxides and carbon oxides[1][3].

  • Structural Concerns: The parent benzofuran ring system is classified by some sources as a possible carcinogen, which warrants treating its derivatives with a high degree of caution to minimize any long-term exposure risks[4].

Given these factors, all work with 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- must be preceded by a task-specific risk assessment. The core principle is to treat this compound as hazardous and to use a combination of engineering controls and Personal Protective Equipment (PPE) to establish a reliable barrier against exposure.

Engineering Controls: Your First and Most Effective Line of Defense

Before any PPE is selected, engineering controls must be in place and fully operational. These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood[2][5][6]. This is critical for preventing the inhalation of any vapors or aerosols.

  • Safety Shower and Eyewash Station: An emergency safety shower and eyewash station must be readily accessible and unobstructed, within a 10-second travel distance from the workstation[1][2][7]. Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Approach

PPE is the final barrier between you and the chemical. It must be selected carefully, worn correctly, and removed without causing cross-contamination. The following table summarizes the minimum PPE requirements for handling 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy-.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield must be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when handling larger volumes[1][5].
Hands Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are recommended[5]. Always inspect gloves for tears or degradation before use. Practice proper glove removal techniques to avoid skin contact with the outer surface[1].
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat must be worn, fully buttoned, over clothing that covers the legs[5]. This protects the skin from accidental spills and splashes.
Respiratory NIOSH-Approved RespiratorA government-approved respirator is required if there is a potential for exposure outside of a fume hood, such as during a large spill cleanup or if engineering controls fail[1][2][4]. Use requires enrollment in a respiratory protection program with formal training and fit-testing.
Feet Closed-Toe ShoesLeather or chemical-resistant shoes that fully cover the foot are mandatory. Protective boots may be required for spill response situations[1][4].

Step-by-Step Operational and PPE Protocols

Adherence to a strict, logical workflow is essential for safety. The following procedures integrate the use of PPE at every stage.

Donning PPE: The Correct Sequence
  • Ensure your body is appropriately dressed (long pants, closed-toe shoes).

  • Don the laboratory coat, fastening all buttons.

  • Put on chemical splash goggles.

  • Wash hands thoroughly.

  • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Safe Handling Workflow
  • Preparation: Confirm the fume hood is operational. Clear the work area of any unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor spills.

  • Chemical Handling: Perform all manipulations deep within the fume hood. When weighing the solid, use a disposable weigh boat. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Securely cap all containers containing the compound. Decontaminate any equipment used.

Doffing PPE: Preventing Cross-Contamination

This sequence is critical to avoid transferring chemical residue to your skin or personal clothing.

  • Remove gloves using the proper technique (peeling one off with the other, then using the clean hand to remove the second from the inside).

  • Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove face shield (if used), followed by safety goggles.

  • IMMEDIATELY wash hands and forearms thoroughly with soap and water[1][6].

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Task: Handling 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood hood_yes Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->hood_yes Yes hood_no STOP WORK. Consult EHS. Emergency Use Only: - Full-face Respirator or SCBA - Chemical Resistant Suit - Heavy-duty Gloves - Chemical Boots fume_hood->hood_no No splash_risk Is there a significant risk of splashing? hood_yes->splash_risk splash_risk->hood_yes No splash_yes Add Face Shield to Standard PPE splash_risk->splash_yes Yes

Caption: Decision workflow for selecting appropriate PPE.

Spill Management and Emergency Procedures

Preparedness is key to managing unexpected events safely.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][3]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][2]. Seek immediate medical attention.

  • Small Spill (inside fume hood): Use an inert absorbent material like sand or vermiculite to contain the spill[5]. Do not use combustible materials like paper towels[5]. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area immediately. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up unless you are trained and equipped to do so.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All items contaminated with 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- are considered hazardous waste. This includes gloves, disposable lab coats, weigh papers, pipette tips, and absorbent materials used for spills[8].

  • Waste Collection: Collect all solid hazardous waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed[8]. Liquid waste should be collected in a separate, compatible, and labeled container.

  • Disposal Protocol: Disposal must be handled by qualified personnel in accordance with all federal, state, and local regulations[4]. Never pour this chemical down the drain[1][9]. Contact your institution's EHS department for specific pickup and disposal procedures.

References

  • 2-Benzofurancarboximidamide, 6,7-dimethoxy-N-hydroxy- — Chemical Substance Information . NextSDS. [Link]

  • 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- — Chemical Substance Information . NextSDS. [Link]

  • Material Safety Data Sheet - 2,3-Benzofuran . TCI America. [Link]

  • Material Safety Data Sheet - 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride . Cole-Parmer. [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives . Biomolecules & Therapeutics. [Link]

  • Safety Data Sheet - BIO TA . Oil Technics Ltd. [Link]

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  • 6-hydroxy-N,3-dimethyl-1-benzofuran-2-carboxamide . PubChem. [Link]

  • Material Safety Data Sheet - Hydroxylamine Hydrochloride . LEAP Online. [Link]

  • 2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- — Chemical Substance Information . NextSDS. [Link]

  • 2-Benzofurancarboximidamide, 4,7-dimethoxy-N-hydroxy- — Chemical Substance Information . NextSDS. [Link]

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